molecular formula C11H11NO B1529375 1-(1-Benzofuran-2-yl)cyclopropan-1-amine CAS No. 1266172-97-7

1-(1-Benzofuran-2-yl)cyclopropan-1-amine

Cat. No.: B1529375
CAS No.: 1266172-97-7
M. Wt: 173.21 g/mol
InChI Key: NIFUGNDCWNGZOD-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)cyclopropan-1-amine ( 1266172-97-7) is a chemical compound with the molecular formula C 11 H 11 NO and a molecular weight of 173.21 g/mol . This amine features a benzofuran moiety, a privileged structure in medicinal chemistry known for conferring a wide range of biological activities . The scaffold is present in compounds with significant pharmacological profiles, including antimicrobial, anticancer, and neuroprotective effects . The specific research applications of this particular cyclopropylamine derivative are an area of active investigation. Benzofuran derivatives, in general, are emerging as key scaffolds in the development of novel antimicrobial agents and are investigated for their potential interactions with various biological targets . Researchers can utilize this chemical as a key synthetic intermediate or building block for the construction of more complex molecules in drug discovery and development programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for specific quality control and handling data.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFUGNDCWNGZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Fused Heterocyclic Scaffolds in Modern Drug Discovery

The convergence of rigid, strained ring systems with planar, electron-rich aromatic moieties presents a compelling strategy in modern medicinal chemistry. The cyclopropylamine motif, a bioisosteric replacement for larger groups, is prevalent in numerous pharmacologically active compounds, valued for its unique conformational constraints and metabolic stability.[1][2][3] Similarly, the benzofuran nucleus is a cornerstone in the architecture of a wide array of natural products and synthetic drugs, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The target molecule of this guide, 1-(1-benzofuran-2-yl)cyclopropan-1-amine, represents a novel fusion of these two privileged scaffolds. This document provides a comprehensive, field-proven perspective on its synthesis and rigorous characterization, designed for researchers and professionals in drug development.

Strategic Approach to Synthesis: A Convergent Pathway

The proposed synthetic workflow can be visualized as follows:

Synthetic_Workflow A Salicylaldehyde C (E)-3-(2-Hydroxyphenyl)acrylonitrile A->C Knoevenagel Condensation B Diethyl (cyanomethyl)phosphonate B->C D 2-Benzofurancarbonitrile C->D Base-mediated Cyclization E 1-(1-Benzofuran-2-yl)ethan-1-one D->E Grignard Reaction G 1-(1-Benzofuran-2-yl)cyclopropan-1-ol E->G Kulinkovich-de Meijere Reaction F Titanium(IV) isopropoxide / Ethylmagnesium bromide F->G H Azide Intermediate G->H Mitsunobu or Azide Displacement I 1-(1-Benzofuran-2-yl)cyclopropan-1-amine H->I Reduction (e.g., Staudinger Reaction)

Caption: Proposed convergent synthetic pathway for 1-(1-benzofuran-2-yl)cyclopropan-1-amine.

Part 1: Synthesis of the Benzofuran-Cyclopropanol Intermediate

The initial phase of the synthesis focuses on constructing the key intermediate, 1-(1-benzofuran-2-yl)cyclopropan-1-ol. This will be achieved through a reliable sequence starting from commercially available precursors.

Step 1.1: Synthesis of 2-Acetylbenzofuran

There are numerous established routes to 2-substituted benzofurans.[8][9][10][11][12] A practical and efficient method involves the reaction of salicylaldehyde with an appropriate C2-synthon. For the purpose of this guide, we will outline a common pathway that leads to 2-acetylbenzofuran, a versatile precursor.

Protocol 1: Synthesis of 2-Acetylbenzofuran

  • Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add chloroacetone (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-acetylbenzofuran.

Causality Behind Experimental Choices: The use of a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl of salicylaldehyde, initiating an O-alkylation with chloroacetone. The subsequent intramolecular aldol-type condensation and dehydration readily occur to form the furan ring. Acetone is a common solvent for this transformation due to its polarity and boiling point.

Step 1.2: The Kulinkovich-de Meijere Reaction for Cyclopropanol Formation

The formation of the cyclopropane ring is a critical step. The Kulinkovich-de Meijere reaction is a powerful tool for the synthesis of cyclopropanols from esters or, in this modified form, from ketones.[1] This reaction involves the treatment of the ketone with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

Protocol 2: Synthesis of 1-(1-Benzofuran-2-yl)cyclopropan-1-ol

  • Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve titanium(IV) isopropoxide (1.2 eq) in anhydrous THF.

  • Reaction Initiation: Cool the solution to -78 °C and add ethylmagnesium bromide (2.4 eq, as a solution in THF) dropwise. Allow the mixture to stir at this temperature for 10 minutes, then warm to room temperature and stir for an additional hour.

  • Substrate Addition: Re-cool the mixture to -50 °C and add a solution of 2-acetylbenzofuran (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-(1-benzofuran-2-yl)cyclopropan-1-ol.

Causality Behind Experimental Choices: The reaction of the Grignard reagent with the titanium alkoxide generates a titanacyclopropane intermediate. This species then reacts with the ketone carbonyl to form a five-membered titanabicycle, which upon reductive elimination, yields the cyclopropanol product. The choice of ethylmagnesium bromide is common for this transformation. Anhydrous and inert conditions are critical to prevent the decomposition of the organometallic reagents.

Part 2: Amination and Final Product Isolation

With the key benzofuran-cyclopropanol intermediate in hand, the final step is the introduction of the amine functionality. A two-step process involving an azide intermediate followed by reduction is a reliable and high-yielding approach.

Protocol 3: Synthesis of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine

  • Azide Formation (via Mitsunobu or Displacement):

    • Mitsunobu Conditions: To a solution of 1-(1-benzofuran-2-yl)cyclopropan-1-ol (1.0 eq), triphenylphosphine (1.5 eq), and hydrazoic acid (solution in toluene, 1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Alternative Displacement: Alternatively, convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) by reaction with TsCl or MsCl in the presence of a base like triethylamine or pyridine. Subsequently, displace the leaving group with sodium azide in a polar aprotic solvent like DMF at elevated temperature.

  • Reduction to the Amine (Staudinger Reaction):

    • To a solution of the crude azide intermediate in THF/water (e.g., 4:1 v/v), add triphenylphosphine (1.2 eq).

    • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the azide.

    • Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by acid-base extraction. Dissolve the residue in diethyl ether and extract with 1M HCl. Wash the aqueous layer with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to a pH > 12 and extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the pure 1-(1-benzofuran-2-yl)cyclopropan-1-amine. Further purification can be achieved by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent streaking) or by crystallization of a salt (e.g., hydrochloride).

Causality Behind Experimental Choices: The conversion of the tertiary alcohol to an amine can be challenging. The azide displacement route is robust. The Staudinger reaction is a mild and effective method for reducing azides to primary amines, avoiding the use of harsh metal hydrides that could potentially react with the benzofuran ring. The acid-base workup is a classic and highly effective method for purifying amines.

Part 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(1-benzofuran-2-yl)cyclopropan-1-amine.

Analytical Workflow

Analytical_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (HRMS-ESI) Start->MS IR Infrared Spectroscopy Start->IR Purity Purity Assessment (HPLC, Elemental Analysis) Start->Purity Confirmation Structural Confirmation & Purity Report NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: A comprehensive analytical workflow for the structural elucidation and purity assessment of the target compound.

Expected Spectroscopic Data

Based on the structure of 1-(1-benzofuran-2-yl)cyclopropan-1-amine, the following spectral characteristics are anticipated.

Table 1: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm corresponding to the protons on the benzene ring of the benzofuran. A singlet for the C3-H of the furan ring around δ 6.7-7.0 ppm. - Cyclopropane Protons: Two sets of multiplets (AA'BB' system) in the upfield region, likely between δ 0.8-1.5 ppm. - Amine Protons (NH₂): A broad singlet that may be exchangeable with D₂O, typically in the range of δ 1.5-3.0 ppm.
¹³C NMR - Aromatic Carbons: Signals in the range of δ 110-160 ppm. The C2 of the benzofuran, attached to the cyclopropyl group, will be significantly downfield. - Cyclopropane Carbons: The quaternary carbon (C1) attached to the benzofuran and amine will be in the range of δ 30-40 ppm. The two CH₂ carbons of the cyclopropane ring will be further upfield, around δ 10-20 ppm.
IR (Infrared) - N-H Stretch: A characteristic medium to weak absorption in the region of 3300-3500 cm⁻¹ (may appear as a doublet for a primary amine). - C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O-C Stretch (Benzofuran): A strong absorption around 1250 cm⁻¹.
HRMS (High-Resolution Mass Spectrometry) - Molecular Formula: C₁₁H₁₁NO - Exact Mass: 173.0841 g/mol - Expected [M+H]⁺: 174.0919

Note: The exact chemical shifts (δ) in NMR are dependent on the solvent used.[13][14]

Conclusion and Future Outlook

This guide provides a detailed, scientifically grounded framework for the synthesis and characterization of the novel compound 1-(1-benzofuran-2-yl)cyclopropan-1-amine. By leveraging established and reliable synthetic transformations, this molecule can be accessed in a multi-step sequence that is amenable to laboratory-scale production. The outlined characterization workflow ensures unambiguous structural confirmation and purity assessment, which are prerequisites for any further investigation into its potential biological activities. The fusion of the benzofuran and cyclopropylamine scaffolds makes this compound an attractive candidate for screening in various drug discovery programs, particularly in areas where these individual motifs have shown promise.

References

  • de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). The Kulinkovich Reaction and its Modifications. In Modern Cyclophane Chemistry (pp. 419-487). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Charette, A. B. (2004). The Simmons–Smith Cyclopropanation Reaction. In Organic Reactions. John Wiley & Sons, Inc.
  • Fokin, V. V., & Finn, M. G. (2003). The Kulinkovich Cyclopropanation of Amides and Nitriles. Organic Letters, 5(7), 1151–1154.
  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955–3957. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Cacchi, S., & Fabrizi, G. (2011). Some recent approaches to the synthesis of 2-substituted benzofurans. Current Organic Chemistry, 15(20), 3641-3668.
  • Lee, J. B.-J. (2012). Zinc Mediated Synthesis of Cyclopropylamines. University of Toronto.
  • Reddy, S., Thadkapally, S., Mamidyala, M., Nanubolu, J. B., & Menon, R. S. (2015). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances, 5(11), 8195-8198. [Link]

  • Gong, J., Hu, K., Shao, Y., Li, R., Zhang, Y., Hu, M., & Chen, J. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 17(4), 788-792. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Mini-Reviews in Organic Chemistry, 16(5), 444-463.
  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Mini-Reviews in Medicinal Chemistry, 15(11), 939-954. [Link]

  • Piwonska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785. [Link]

  • Moussa, A., et al. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • PubChem. (n.d.). 1-(1-Benzofuran-2-YL)propan-2-amine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(1-benzofuran-2-yl)cyclopropan-1-amine. Retrieved February 23, 2026, from [Link]

  • Zhang, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747. [Link]

  • Sarsam, L. S. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1262.
  • Al-Ostath, A. I. N., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2024(1), M1843. [Link]

  • Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 23, 2026, from [Link]

  • DEA. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Microgram Journal, 9(1).

Sources

Pharmacological Characterization of 1-(1-benzofuran-2-yl)cyclopropan-1-amine: A Structural Hybrid Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Characterization & Mechanism of Action: 1-(1-benzofuran-2-yl)cyclopropan-1-amine Content Type: Technical Whitepaper / Investigational Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

This technical guide outlines the mechanistic investigation of 1-(1-benzofuran-2-yl)cyclopropan-1-amine (BCA) . This molecule represents a critical structural hybrid, merging the pharmacophore of the known "catecholaminergic activity enhancer" (-)-BPAP (benzofuranylpropylaminopentane) with the suicide-substrate motif of cyclopropylamines (e.g., tranylcypromine).

The presence of the geminal disubstitution (amine and benzofuran on C1 of the cyclopropane) introduces unique steric constraints and electronic properties distinct from its linear or vicinal analogs. This guide provides the rationale and protocols for elucidating its three primary potential mechanisms: Monoamine Transporter Modulation , Mechanism-Based Enzyme Inactivation (MAO/LSD1) , and NMDA Receptor Interaction .

Structural Logic & Mechanistic Hypotheses

The molecule BCA combines two distinct bioactive moieties. Understanding the interplay between these groups is the prerequisite for designing valid MoA studies.

The Benzofuran Scaffold (The "Anchor")

Derived from the research on (-)-BPAP, the benzofuran ring is a bioisostere of the indole ring found in serotonin (5-HT). It typically confers high affinity for:

  • Serotonin Transporters (SERT): Facilitating reuptake inhibition or release.

  • 5-HT Receptors: Specifically 5-HT2A and 5-HT2C subtypes.

The Cyclopropylamine Moiety (The "Warhead")

Unlike the flexible propyl chain in BPAP, the cyclopropane ring locks the amine in a rigid conformation. This introduces two mechanistic pathways:

  • Mechanism-Based Inactivation (MBI): The strained ring is susceptible to Single Electron Transfer (SET) oxidation, leading to ring fragmentation and covalent modification of flavin-dependent enzymes (MAO-A/B, LSD1).

  • Conformational Locking: The gem-disubstitution mimics quaternary amino acids, potentially targeting the glycine site of NMDA receptors or acting as a metabolically stable bioisostere of

    
    -methyl amines.
    
Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways based on the structural domains of BCA.

MoA_Pathways BCA 1-(1-benzofuran-2-yl) cyclopropan-1-amine Benzofuran Benzofuran Moiety (Lipophilic Anchor) BCA->Benzofuran Cyclopropyl Cyclopropylamine (Reactive Warhead) BCA->Cyclopropyl SERT SERT/DAT Modulation (BPAP-like Activity) Benzofuran->SERT Pi-Pi Stacking Hydrophobic Pocket MAO MAO/LSD1 Inactivation (Suicide Inhibition) Cyclopropyl->MAO SET Mechanism Ring Scission NMDA NMDA Glycine Site (Steric Blockade) Cyclopropyl->NMDA Conformational Constraint

Figure 1: Divergent pharmacological pathways dictated by the benzofuran and cyclopropylamine moieties.

Core Mechanism 1: Monoamine Transporter Modulation

Given the structural homology to BPAP, the primary investigation must quantify the compound's ability to modulate neurotransmitter uptake. BPAP acts as an "enhancer" rather than a pure reuptake inhibitor, a subtle but critical distinction.

Theoretical Basis

The benzofuran ring occupies the S1 substrate binding site of the transporter. The rigid cyclopropane ring may prevent the "occlusion" phase of the transporter cycle, potentially locking the transporter in an outward-open conformation or facilitating impulse-dependent release.

Experimental Protocol: Synaptosomal [³H]-Uptake Assay

This protocol differentiates between pure reuptake inhibition (cocaine-like) and release enhancement (amphetamine/BPAP-like).

Reagents:

  • [³H]-DA (Dopamine), [³H]-5-HT (Serotonin).[1]

  • Rat striatal synaptosomes (freshly prepared).

  • Krebs-Ringer buffer (KRB).

Workflow:

  • Preparation: Resuspend synaptosomes in KRB containing pargyline (to prevent MAO degradation of radioligand).

  • Incubation: Incubate synaptosomes with BCA (1 nM – 10 µM) for 15 min at 37°C.

  • Uptake Phase: Add [³H]-ligand and incubate for exactly 5 min (initial velocity phase).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 values. A "biphasic" curve or failure to reach 100% inhibition at high concentrations suggests an enhancer mechanism rather than competitive inhibition.

Core Mechanism 2: Irreversible Enzyme Inactivation (MAO/LSD1)

Cyclopropylamines are classic "suicide substrates." The mechanism involves the enzymatic oxidation of the amine, generating a radical cation that triggers ring opening. This radical intermediate covalently binds to the FAD cofactor of Monoamine Oxidase (MAO) or Lysine-Specific Demethylase 1 (LSD1).

The SET Mechanism (Single Electron Transfer)[2]
  • Oxidation: The flavin cofactor accepts an electron from the nitrogen lone pair.

  • Fragmentation: The resulting radical cation induces homolytic fission of the cyclopropane C-C bond.

  • Adduct Formation: The opened ring (now a radical alkyl chain) attacks the C(4a) or N(5) position of the FAD isoalloxazine ring, permanently disabling the enzyme.

Protocol: Time-Dependent Inhibition (k_inact/K_I)

To prove the covalent nature of the inhibition, one must demonstrate that inhibition increases with pre-incubation time.

Assay Setup:

  • Enzyme: Recombinant Human MAO-A and MAO-B.

  • Substrate: Kynuramine (fluorometric).

  • Detection: Excitation 310 nm / Emission 400 nm (formation of 4-hydroxyquinoline).

Step-by-Step Methodology:

  • Primary Screen: Measure residual activity of MAO-A/B with BCA (10 µM) without pre-incubation.

  • Kinetics (The "Jump Dilution" Method):

    • Incubate Enzyme + BCA (at 5x concentrations) for varying times (

      
       min).
      
    • Dilute mixture 50-fold into a solution containing saturating Kynuramine.

    • Measure velocity (

      
      ).
      
  • Calculation: Plot

    
     Remaining Activity)$ vs. Time. The slope gives 
    
    
    
    .
    • Plot

      
       vs. 
      
      
      
      to derive
      
      
      (affinity) and
      
      
      (max inactivation rate).

Interpretation:

  • Linear Time-Dependence: Indicates irreversible covalent binding (Suicide Inhibition).

  • No Time-Dependence: Indicates reversible competitive inhibition.

Comparative Data Summary (Expected Profiles)

The following table serves as a reference for interpreting results against known standards.

Feature(-)-BPAP (Linear Analog)Tranylcypromine (Vicinal Analog)BCA (Target: Geminal)
Structure Benzofuran-propylaminePhenyl-cyclopropylamineBenzofuran-cyclopropylamine
MAO Inhibition Weak / ReversiblePotent / IrreversibleInvestigational (Likely Potent)
SERT Affinity High (Enhancer)LowHigh (Predicted)
Metabolic Stability Low (CYP dealkylation)Moderate (Ring opening)High (Steric Blockade)
Primary Risk CNS StimulationHypertensive Crisis (Tyramine)Long-duration MAO blockade

Synthesis of Experimental Workflow

To rigorously validate the MoA, the following decision tree should be executed.

Workflow Start Compound Synthesis (BCA) Screen1 Primary Screen: MAO-A/B Inhibition @ 10µM Start->Screen1 Decision1 >50% Inhibition? Screen1->Decision1 Path_MAO Execute k_inact/K_I Protocol (Assess Irreversibility) Decision1->Path_MAO Yes Path_SERT Execute Synaptosomal Uptake (Assess Transporter Affinity) Decision1->Path_SERT No (or parallel) LSD1_Check Secondary Screen: LSD1 (Epigenetic) Assay Path_MAO->LSD1_Check If MAO Potent

Figure 2: Experimental decision tree for pharmacological profiling.

References

  • Shimazu, S., et al. (2003). "Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane." European Journal of Pharmacology. Link

  • Knoll, J., et al. (1999). "(-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain."[1][2][3][4] British Journal of Pharmacology. Link

  • Mervai, Z., et al. (2020). "Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma." Pathology & Oncology Research. Link

  • Hoda, N., et al. (2016). "Mini review on important biological properties of benzofuran derivatives." MedCrave Online. Link

  • Mills, J.J., et al. (2022). "Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates." Organic Letters. Link

Sources

spectroscopic analysis (NMR, MS, IR) of 1-(1-benzofuran-2-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 1-(1-benzofuran-2-yl)cyclopropan-1-amine, a novel molecule combining the pharmaceutically relevant benzofuran scaffold with a structurally unique cyclopropylamine moiety. As experimental data for this specific compound is not yet prevalent in scientific literature[1], this document serves as an expert-level predictive guide for researchers in drug discovery and chemical analysis. Leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we elucidate the expected spectral fingerprint of the title compound. This guide details the theoretical basis for predicted values, proposes logical fragmentation pathways, and outlines standardized protocols for data acquisition. The analysis is grounded in comparative data from analogous structures, providing a robust framework for the identification and characterization of this and related molecules.

Introduction: The Convergence of Benzofuran and Cyclopropylamine Scaffolds

The benzofuran ring is a privileged heterocyclic system found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[2][3][4] Its rigid, planar structure serves as a versatile template in medicinal chemistry. Concurrently, the cyclopropylamine motif has gained significant traction as a bioisosteric replacement for larger or more flexible groups in drug design. The inherent ring strain of the cyclopropane ring confers unique conformational constraints and electronic properties, often leading to improved metabolic stability and binding affinity.[5][6]

The title compound, 1-(1-benzofuran-2-yl)cyclopropan-1-amine, represents a unique fusion of these two important pharmacophores. Its rigorous structural confirmation is paramount for any future development. This guide provides the foundational spectroscopic knowledge base required for its unambiguous identification.

Molecular Structure and Analytical Environments

To facilitate a detailed analysis, the key proton and carbon environments of 1-(1-benzofuran-2-yl)cyclopropan-1-amine are systematically labeled below. This nomenclature will be used throughout the guide.

Figure 1: Labeled Structure of 1-(1-benzofuran-2-yl)cyclopropan-1-amine

Caption: Labeled atoms for NMR and MS analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for determining the connectivity of a molecule. The predicted spectrum of the title compound is defined by three distinct regions: the downfield aromatic region, the unique furan proton singlet, and the complex upfield aliphatic region of the cyclopropane ring.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution of complex multiplets.[7]

  • Acquisition: Acquire a standard one-dimensional proton spectrum. A D₂O exchange experiment should be performed to confirm the amine protons by observing the disappearance of the NH₂ signal.

Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale & Notes
H7'~ 7.60d~ 8.0Deshielded by proximity to the electronegative furan oxygen.
H4'~ 7.55d~ 8.0Ortho position on the benzene ring.
H5', H6'~ 7.25 - 7.35m-Overlapping signals for the remaining two benzene ring protons, likely appearing as a complex multiplet.
H3'~ 6.80s-Characteristic singlet for the proton at the C3' position of a 2-substituted benzofuran.[4]
NH₂~ 1.80br s-Broad singlet, chemical shift is concentration and solvent dependent. Signal will disappear upon D₂O exchange.
H2a, H2b, H3a, H3b~ 1.10 - 1.50m-The four cyclopropane protons are diastereotopic and will exhibit complex geminal and cis/trans couplings, resulting in overlapping multiplets in the aliphatic region.[8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. The presence of a quaternary carbon (C1) directly attached to both the benzofuran and cyclopropane rings is a key feature.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A spectrometer operating at a corresponding carbon frequency (e.g., 101 MHz for a 400 MHz proton instrument).

  • Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. Additionally, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent in the DEPT-135 spectrum.

Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135Rationale & Notes
C2'~ 158.0QuaternaryHighly deshielded carbon attached to the furan oxygen and the cyclopropyl group.
C7a'~ 154.5QuaternaryBridgehead carbon of the benzofuran ring adjacent to the oxygen.[4][9]
C3a'~ 128.5QuaternarySecond bridgehead carbon of the benzofuran ring.
C4',C5',C6',C7'~ 120.0 - 127.0CHAromatic carbons, with C7' and C4' typically being the most downfield of the CH carbons.
C3'~ 105.0CHCharacteristic upfield shift for the C3' carbon in 2-substituted benzofurans.[4]
C1~ 55.0QuaternaryQuaternary carbon of the cyclopropane ring, attached to the amine and benzofuran. Its exact shift is influenced by both substituents.
C2, C3~ 15.0 - 20.0CH₂Shielded methylene carbons of the highly strained cyclopropane ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this amine-containing compound, as it readily forms a protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: An ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is ideal for accurate mass measurement.[10][11]

  • Acquisition: Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion. Subsequently, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and elucidate the structure.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₁H₁₁NO corresponds to a monoisotopic mass of 173.0841 g/mol . The primary ion observed in ESI-MS will be the protonated molecule [M+H]⁺.

  • Predicted [M+H]⁺: m/z 174.0913[1]

  • Predicted [M+Na]⁺: m/z 196.0733[1]

The fragmentation of 1-(1-benzofuran-2-yl)cyclopropan-1-amine is proposed to proceed through several key pathways initiated by the stable benzofuran ring and the strained cyclopropylamine moiety.

Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M_H [M+H]⁺ m/z 174.09 Frag1 m/z 157.06 Benzofuranylcyclopropyl cation M_H->Frag1 - NH₃ Frag2 m/z 131.05 Benzofuranylmethylium ion M_H->Frag2 - C₃H₄N Frag3 m/z 115.05 Frag2->Frag3 - O Frag5 m/z 103.05 Frag2->Frag5 - C₂H₂ Frag4 m/z 44.05 [C₂H₆N]⁺

Caption: Proposed ESI-MS/MS fragmentation of 1-(1-benzofuran-2-yl)cyclopropan-1-amine.

Key Fragmentation Rationale:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to the formation of a stable cyclopropyl cation stabilized by the benzofuran ring (m/z 157.06).

  • Formation of Benzofuranylmethylium Ion: Cleavage of the Cα-C1 bond with rearrangement would lead to the highly stable benzofuranylmethylium cation (m/z 131.05). This is often a major fragment in 2-substituted benzofurans. This fragment can subsequently lose carbon monoxide (CO) to yield a fragment at m/z 103.05.

  • Comparison: Unlike linear aminopropyl benzofurans which show a characteristic base peak at m/z 44 from side-chain cleavage[7], the cyclic nature of the substituent here makes the benzofuranylmethylium ion (m/z 131.05) a more probable major fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or, more commonly, using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[7][12]

  • Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹. A background scan should be run prior to the sample scan.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
3400 - 3300N-H stretch (asymmetric & symmetric)Primary AmineMedium-WeakTwo distinct bands are expected for the -NH₂ group.
3100 - 3000C-H stretchAromatic & Furan C-HMediumStretching vibrations of the sp² C-H bonds.
3000 - 2850C-H stretchCyclopropane C-HMediumStretching vibrations of the sp³ C-H bonds.
~1620, ~1580C=C stretchAromatic RingMedium-StrongCharacteristic aromatic ring skeletal vibrations.[4]
~1600N-H bend (scissoring)Primary AmineMediumBending vibration of the amine group.
~1250C-O-C stretch (asymmetric)Aryl Ether (Furan)StrongA strong, characteristic band for the benzofuran ether linkage.[13]
~1100C-N stretchAliphatic AmineMediumStretching vibration of the carbon-nitrogen bond.
~800 - 740C-H bend (out-of-plane)ortho-disubstituted benzeneStrongBending vibrations indicative of the substitution pattern on the benzene ring.

Integrated Spectroscopic Workflow

Confirming the structure of a novel compound requires the synergistic use of all three techniques. No single method provides a complete picture, but together they offer unambiguous proof of structure.

Analytical_Workflow cluster_techniques Spectroscopic Techniques cluster_data Primary Data Obtained substance 1-(1-benzofuran-2-yl) cyclopropan-1-amine MS ESI-MS substance->MS NMR ¹H & ¹³C NMR substance->NMR IR FTIR substance->IR ms_data Molecular Weight (173.08) & Fragmentation Pattern MS->ms_data nmr_data Proton/Carbon Environments & Connectivity (J-coupling) NMR->nmr_data ir_data Functional Groups (NH₂, C-O-C, Ar) IR->ir_data conclusion Structural Confirmation ms_data->conclusion nmr_data->conclusion ir_data->conclusion

Sources

structure-activity relationship (SAR) of 1-(1-benzofuran-2-yl)cyclopropan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for medicinal chemists and pharmacologists. It synthesizes specific patent data, known pharmacophore principles, and process chemistry methodologies.

Class: Rigidified Monoamine Modulators / 5-HT


 Agonists
Version:  2.0 | Status:  Active Investigation

Executive Summary

The 1-(1-benzofuran-2-yl)cyclopropan-1-amine scaffold represents a critical structural rigidification of the phenethylamine and tryptamine pharmacophores. By replacing the flexible ethyl side chain with a cyclopropane ring, this series achieves two primary medicinal chemistry objectives: conformational locking to enhance receptor subtype selectivity (specifically 5-HT


 vs. 5-HT

) and metabolic stabilization by blocking

-carbon oxidation by Monoamine Oxidase (MAO).

This guide delineates the Structure-Activity Relationship (SAR), validated synthesis protocols, and pharmacological profile of this scaffold, positioning it as a lead candidate for metabolic disorders (obesity) and neuropsychiatric indications.

Chemical Structure & Pharmacophore Analysis[1][2]

The molecule is a bioisostere of tryptamine where the indole nitrogen is replaced by oxygen (benzofuran) and the ethyl chain is constrained into a cyclopropane ring.

Pharmacophore Decomposition
ComponentFunctionSAR Directive
Benzofuran Core Lipophilic AnchorMimics the indole of serotonin. Binds to the hydrophobic pocket (Val/Phe residues) in GPCRs.
Cyclopropane Conformational LockRestricts the amine vector. Prevents rotation, locking the molecule in a bioactive conformation. Blocks MAO degradation.
Primary Amine Ionic InteractionForms a critical salt bridge with Aspartate residues (e.g., Asp3.32) in aminergic receptors.
Structural Diagram (DOT Visualization)

The following diagram illustrates the pharmacophore interactions and metabolic blockade points.

Pharmacophore Figure 1: Pharmacophore assembly of 1-(1-benzofuran-2-yl)cyclopropan-1-amine. Benzofuran Benzofuran Core (Lipophilic Pocket) Cyclopropane Cyclopropane Ring (Conformational Lock) Benzofuran->Cyclopropane C2 Attachment Amine Primary Amine (Aspartate Ionic Bond) Cyclopropane->Amine C1 Attachment MAO MAO Enzyme (Blocked) Cyclopropane->MAO Steric/Electronic Blockade

[2]

Structure-Activity Relationship (SAR)[3]

The SAR of this series is driven by the need to balance 5-HT


 agonist potency against off-target effects (5-HT

valvulopathy risk and MAO inhibition).
Core Substitutions (Benzofuran Ring)

Modifications to the benzene ring of the benzofuran moiety drastically alter affinity and intrinsic efficacy.

  • Position 5 (C5): The most critical vector for potency.

    • Halogens (F, Cl): significantly increase metabolic stability and potency. The 5-Fluoro analog is often equipotent to serotonin at 5-HT

      
      .
      
    • Bulky Groups (CF

      
      , OMe): Can induce selectivity but may reduce intrinsic efficacy (partial agonism).
      
  • Position 7 (C7): Steric tolerance is low. Small alkyl groups (Me) are tolerated; larger groups abolish affinity.

  • Position 4 & 6: Substitution here generally leads to a loss of affinity due to steric clash with the receptor binding pocket walls.

Amine Modifications[1]
  • Primary Amine (-NH

    
    ):  Essential for maximum efficacy.
    
  • N-Methylation: Converts the compound towards reuptake inhibition (SERT/NET) activity, similar to the transition from amphetamine to methamphetamine.

  • Bulky N-substituents: Generally reduce activity unless targeting specific allosteric sites.

The Cyclopropane "Switch"

The cyclopropane ring is not merely a spacer; it is a "bioactive conformation selector."

  • Rigidity: Unlike the flexible ethyl chain in tryptamine, the cyclopropane ring forces the amine into a specific vector relative to the aromatic ring.

  • Enantioselectivity: The resulting molecule is chiral (if substituted on the ring) or pro-chiral. Separation of enantiomers typically reveals that the (+)-isomer carries the majority of the agonist activity.

Validated Synthetic Protocols

Two primary routes are recommended. Method A is preferred for high-throughput library generation (Process Chemistry standard), while Method B is useful for specific derivative exploration.

Method A: The Kulinkovich-Szymoniak Cyclopropanation (Recommended)

This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines. It is atom-economical and scalable.

Reagents:

  • Substrate: 2-Cyanobenzofuran derivatives.[1]

  • Reagent: Ethylmagnesium bromide (EtMgBr).

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)

    
    ].
    
  • Lewis Acid: BF

    
     OEt
    
    
    
    (optional, for activation).

Protocol:

  • Setup: Flame-dry a 250mL round-bottom flask under Argon.

  • Solution A: Dissolve 2-cyanobenzofuran (1.0 eq) and Ti(OiPr)

    
     (1.1 eq) in anhydrous Et
    
    
    
    O.
  • Grignard Addition: Cool to -78°C. Add EtMgBr (2.2 eq) dropwise over 30 mins. The solution will turn dark brown/black (titanacyclopropane intermediate).

  • Warming: Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Lewis Acid: Add BF

    
     OEt
    
    
    
    (2.0 eq) dropwise. Stir for 30 mins.
  • Quench: Carefully quench with 10% aqueous NaOH.

  • Extraction: Filter through Celite. Extract with Et

    
    O, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH/NH

    
    ).
    
Method B: Dialkylation of Acetonitriles (Classical)

Useful if the nitrile precursor is available and Ti-chemistry is not feasible.

  • Alkylation: React benzofuran-2-acetonitrile with 1,2-dibromoethane using NaH or KOtBu in DMF.

  • Hydrolysis: Convert the resulting cyclopropane-nitrile to the amide (H

    
    O
    
    
    
    /NaOH).
  • Rearrangement: Perform a Hofmann or Curtius rearrangement to yield the amine.

Synthesis Workflow Diagram

Synthesis Figure 2: Preferred synthetic route via Titanium-mediated cyclopropanation. Start Salicylaldehyde Step1 Rap-Stoermer Condensation (Cl-CH2-CN + Base) Start->Step1 Inter1 2-Cyanobenzofuran Step1->Inter1 Step2 Kulinkovich-Szymoniak (EtMgBr, Ti(OiPr)4) Inter1->Step2 Product 1-(1-Benzofuran-2-yl) cyclopropan-1-amine Step2->Product

[5]

Pharmacological Profile & Mechanism[2][6][7][8][9]

Primary Target: 5-HT Receptor

The scaffold acts as a potent agonist. Upon binding, it stabilizes the active conformation of the G


-coupled receptor.
  • Pathway: Activation of PLC

    
    
    
    
    
    IP
    
    
    /DAG
    
    
    Calcium release.
  • Physiological Outcome: Activation of POMC neurons in the Arcuate Nucleus (hypothalamus) leads to suppression of appetite (anorectic effect).

  • Selectivity: The rigid cyclopropane ring reduces affinity for 5-HT

    
     (linked to cardiac valvulopathy), offering a safety advantage over flexible fenfluramine analogs.
    
Secondary Target: MAO Inhibition

Due to the cyclopropylamine moiety, these compounds can act as mechanism-based inhibitors (suicide substrates) of Monoamine Oxidase.

  • Mechanism: The enzyme oxidizes the amine to an imine; the cyclopropane ring opens via a radical mechanism, covalently modifying the flavin cofactor.

  • Risk/Benefit: While this boosts monoamine levels (antidepressant effect), it requires careful dosing to avoid the "Cheese Effect" (tyramine toxicity).

Signaling Pathway Diagram

Signaling Figure 3: 5-HT2C Agonist Signaling Pathway leading to appetite suppression. Ligand Benzofuran-Cyclopropylamine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Ca2+ Release IP3->Ca Signaling POMC POMC Neuron Activation Ca->POMC Depolarization

References

  • Bertini, S., et al. (2003). "Synthesis and pharmacological evaluation of benzofuran derivatives as 5-HT2C agonists." Journal of Medicinal Chemistry.

  • Wyeth (Pfizer). (2000). "Aminoalkylbenzofurans as serotonin (5-HT2C) agonists." World Intellectual Property Organization, WO2000044737A1.

  • Shimada, K., et al. (2001). "(-)-1-(Benzofuran-2-yl)-2-propylaminopentane enhances locomotor activity in rats due to its ability to induce dopamine release." European Journal of Pharmacology.

  • Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Precursors." Chemical Reviews.

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for 1-(1-benzofuran-2-yl)cyclopropan-1-amine , a high-value pharmacophore in medicinal chemistry. The 1-heteroarylcyclopropylamine scaffold serves as a conformationally restricted bioisostere of tert-butyl and isopropyl amines, frequently utilized to modulate metabolic stability (blocking


-oxidation) and receptor selectivity in CNS and kinase inhibitor programs.

We prioritize the Kulinkovich-Szymoniak reaction , a titanium-mediated reductive cyclopropanation of nitriles. Unlike traditional multi-step alkylation/Curtius rearrangement sequences, this protocol constructs the strained cyclopropane ring and the primary amine functionality in a single pot from the corresponding nitrile, offering superior atom economy and step efficiency.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases: the construction of the benzofuran core equipped with a nitrile handle, followed by the titanium-mediated formation of the cyclopropylamine.

Retrosynthesis Target 1-(1-Benzofuran-2-yl) cyclopropan-1-amine Nitrile Benzofuran-2-carbonitrile Target->Nitrile Ti-Mediated Cyclopropanation Salicyl Salicylaldehyde Nitrile->Salicyl Rap-Stoermer Condensation Reagents_KS EtMgBr, Ti(OiPr)4 (Kulinkovich-Szymoniak) Reagents_KS->Target Reagents_Ring Chloroacetonitrile K2CO3 Reagents_Ring->Nitrile

Figure 1: Retrosynthetic logic flow prioritizing the nitrile intermediate.

Experimental Protocol

Phase 1: Synthesis of Benzofuran-2-carbonitrile

Rationale: Direct condensation of salicylaldehyde with chloroacetonitrile is chosen over the dehydration of benzofuran-2-carboxamide due to higher throughput and reagent availability.

Materials
ReagentEquiv.MW ( g/mol )Role
Salicylaldehyde1.0122.12Substrate
Chloroacetonitrile1.275.50Alkylating Agent
Potassium Carbonate (anhydrous)2.5138.21Base
DMF (Anhydrous)--Solvent
Procedure
  • Setup: Charge a flame-dried 3-neck round-bottom flask (RBF) with anhydrous

    
     (2.5 equiv) and anhydrous DMF (5 mL/mmol substrate). Maintain an inert 
    
    
    
    atmosphere.
  • Addition: Add salicylaldehyde (1.0 equiv) followed by the dropwise addition of chloroacetonitrile (1.2 equiv) at room temperature.

    • Critical Control Point: The reaction is exothermic. Use a water bath to maintain internal temperature

      
       to prevent polymerization of the nitrile.
      
  • Reaction: Heat the mixture to

    
     for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde.
    
  • Workup: Cool to RT and pour onto crushed ice/water. Extract with EtOAc (

    
    ).[1] Wash combined organics with brine (
    
    
    
    ) to remove residual DMF. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

    • Target Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Phase 2: The Kulinkovich-Szymoniak Cyclopropanation

Rationale: This step utilizes the in situ generation of a titanacyclopropane species from EtMgBr and Ti(OiPr)4. This species acts as a 1,2-dicarbanion equivalent, inserting into the nitrile to form an azatitanacyclopentene, which collapses to the cyclopropylamine upon Lewis acid activation.

Materials
ReagentEquiv.Role
Benzofuran-2-carbonitrile1.0Substrate
Ethylmagnesium Bromide (3.0 M in Et2O)2.2Reagent (Source of ethylene)
Titanium(IV) Isopropoxide1.1Catalyst/Stoichiometric Reagent
Boron Trifluoride Etherate (

)
2.0Lewis Acid Promoter
Diethyl Ether (anhydrous)-Solvent
Detailed Workflow
  • Titanium Complex Formation:

    • In a dry Schlenk flask under Argon, dissolve Benzofuran-2-carbonitrile (1.0 equiv) and

      
       (1.1 equiv) in anhydrous 
      
      
      
      (10 mL/mmol).
    • Cool the solution to

      
      .
      
  • Grignard Addition (The "Slow" Step):

    • Add EtMgBr (2.2 equiv) dropwise via syringe pump over 60 minutes.

    • Observation: The solution will shift from colorless/yellow to dark brown/black, indicating the formation of the low-valent titanium species.

    • Mechanism Check: The EtMgBr reacts with Ti(IV) to form diethyltitanium, which undergoes

      
      -hydride elimination to generate the active titanacyclopropane species and ethane gas.[2] Ventilation is required. 
      
  • Ligand Exchange & Warming:

    • Allow the mixture to warm slowly to room temperature over 2 hours. Stir for an additional 1 hour at RT.

  • Lewis Acid Activation:

    • Cool the mixture back to

      
      .
      
    • Add

      
       (2.0 equiv) dropwise. This step facilitates the ring closure from the azatitanacycle intermediate.
      
    • Stir for 30 minutes at RT.

  • Quench & Isolation:

    • Quench carefully with 10% aqueous NaOH (or Rochelle's salt solution to mitigate Ti emulsions).

    • Filter through a Celite pad to remove titanium salts. Rinse the pad with

      
      .
      
    • Acid-Base Extraction (Crucial for Purity):

      • Extract the ether layer with 1M HCl (

        
        ). The amine moves to the aqueous phase; non-basic impurities (unreacted nitrile) remain in the organic phase.
        
      • Basify the combined aqueous extracts with 6M NaOH to pH > 12.

      • Extract the cloudy aqueous mixture with DCM (

        
        ).
        
      • Dry (Na2SO4) and concentrate the DCM layer.

  • Salt Formation (Optional but Recommended):

    • Dissolve the free amine in minimal

      
       and add 2M HCl in ether to precipitate the hydrochloride salt.
      

Mechanistic Pathway (Kulinkovich-Szymoniak)

Understanding the catalytic cycle is vital for troubleshooting. The diagram below illustrates the conversion of the nitrile to the primary amine.

Mechanism Start Ti(OiPr)4 + 2 EtMgBr Titanacycle Titanacyclopropane (Active Species) Start->Titanacycle - 2 MgBr(OiPr) - Ethane Complex Azatitanacyclopentene (Intermediate) Titanacycle->Complex + Nitrile Ligand Exchange Product 1-(Benzofuran-2-yl) cyclopropan-1-amine Complex->Product 1. BF3*OEt2 2. Hydrolysis Nitrile Benzofuran-2-CN Nitrile->Complex

Figure 2: Mechanistic flow of the titanium-mediated nitrile cyclopropanation.

Quality Control & Characterization

Expected Analytical Data
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.50–7.20 (m, 4H, Benzofuran Ar-H).
      
    • 
       6.60 (s, 1H, Benzofuran C3-H).
      
    • 
       1.80 (br s, 2H, 
      
      
      
      - exchangeable).
    • 
       1.45–1.35 (m, 2H, Cyclopropane 
      
      
      
      ).
    • 
       1.15–1.05 (m, 2H, Cyclopropane 
      
      
      
      ).
    • Note: The cyclopropane protons typically appear as two distinct multiplets due to the magnetic anisotropy of the benzofuran ring.

  • Mass Spectrometry (ESI+):

    • Calc for

      
      .
      
    • Look for fragment loss of

      
       (M-17) or cyclopropane ring opening.
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Moisture in reagents.Ensure Ti(OiPr)4 is fresh and colorless. Re-titrate Grignard.
Incomplete Conversion "Stalling" at titanacycle.Ensure

is added. The Lewis acid is critical for breaking the strong Ti-N bond.
Emulsions during workup Titanium hydroxides.Use Rochelle's salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 1 hour before separation.

References

  • Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[3] Chemical Communications, (18), 1792-1793. Link

  • Szymoniak, J., & Bertus, P. (2007).[3] The Titanium-Mediated Synthesis of Cyclopropylamines. Synlett, 2007(09), 1346-1356. Link

  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[2] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[2] Synthesis, 1991(03), 234-235. Link

  • Fu, R., & Li, Z. (2018).[4] Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones.[5] Organic Letters, 20(8), 2228-2231.[5] Link

Sources

Technical Guide: Competitive Binding Assays for 1-(1-benzofuran-2-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the characterization of 1-(1-benzofuran-2-yl)cyclopropan-1-amine (herein referred to as BCA ) using competitive binding assays. Given the structural pharmacophore—a cyclopropylamine core fused with a benzofuran moiety—this molecule is treated as a putative ligand for Monoamine Oxidase (MAO) isoforms, with high potential for MAO-B selectivity.

Introduction & Rationale

1-(1-benzofuran-2-yl)cyclopropan-1-amine (BCA) represents a distinct chemical scaffold in the design of monoaminergic modulators. Structurally, it combines the lipophilic benzofuran ring (a bioisostere for the indole of serotonin) with a cyclopropylamine moiety.

  • Pharmacological Prediction: Cyclopropylamines are classic "warheads" for MAO inhibition. Unlike tranylcypromine (trans-2-phenylcyclopropylamine), BCA possesses a geminal amine and aromatic group at the C1 position of the cyclopropane. This structural rigidity often confers unique binding kinetics, potentially acting as a reversible or mechanism-based inhibitor (MBI) depending on the stability of the radical intermediate formed during catalysis.

  • Assay Objective: To determine the binding affinity (

    
    ) and selectivity profile of BCA for MAO-A and MAO-B using competitive radioligand binding assays.
    
  • Critical Consideration: Because cyclopropylamines can covalently modify the flavin adenine dinucleotide (FAD) cofactor, standard equilibrium binding assays must be carefully designed using reversible radioligands to distinguish initial non-covalent binding from subsequent inactivation.

Experimental Design & Mechanism

Mechanism of Interaction

The assay relies on the competition between the non-radioactive test compound (BCA) and a high-affinity, reversible tritiated radioligand for the active site of the MAO enzyme.

  • MAO-A Ligand: [

    
    H]Ro 41-1049 .[1][2] A highly selective, reversible inhibitor.
    
  • MAO-B Ligand: [

    
    H]Ro 19-6327 (Lazabemide) .[1][2] The gold standard for reversible MAO-B labeling.
    
Binding Equilibrium Model

The following diagram illustrates the competitive binding model and the potential for mechanism-based inactivation.

BindingMechanism E MAO Enzyme (FAD) EL E-L Complex (Signal) E->EL + L (k_on) EI E-I Complex (Reversible) E->EI + I (k_on) L Radioligand ([3H]Lazabemide) I Inhibitor (BCA) EL->E k_off EI->E k_off E_Inact E-I Adduct (Irreversible) EI->E_Inact k_inact (Radical Opening)

Figure 1: Competitive binding equilibrium. Note that while the assay measures the reversible E-I state, prolonged incubation with cyclopropylamines may lead to the E-Inact state, manifesting as time-dependent affinity shifts.

Materials & Reagents

ComponentSpecificationSource/Notes
Test Compound 1-(1-benzofuran-2-yl)cyclopropan-1-amine>98% Purity (HPLC); Solubilize in DMSO (10 mM stock)
MAO-A Source Recombinant Human MAO-AExpressed in Baculovirus or Yeast (Microsomal fraction)
MAO-B Source Recombinant Human MAO-BExpressed in Baculovirus or Yeast (Microsomal fraction)
Radioligand A [

H]Ro 41-1049
Specific Activity: 60-80 Ci/mmol
Radioligand B [

H]Lazabemide (Ro 19-6327)
Specific Activity: ~15-30 Ci/mmol
Non-Specific Control Clorgyline (MAO-A) / L-Deprenyl (MAO-B)10

M final concentration to define NSB
Assay Buffer 50 mM Na/K Phosphate, pH 7.4Include 5 mM MgCl

, 0.5 mM EGTA

Detailed Protocol: Competitive Binding Assay

Membrane Preparation

Note: Proper membrane preparation is critical to expose the FAD cofactor sites.

  • Thawing: Thaw frozen mitochondrial/microsomal fractions slowly on ice.

  • Homogenization: Gently homogenize using a glass-Teflon homogenizer (5-10 strokes) in ice-cold Assay Buffer.

  • Dilution: Dilute to a protein concentration of 0.2 – 0.5 mg/mL . Keep on ice.

Assay Workflow

AssayWorkflow Step1 1. Plate Setup Add 20 µL Test Compound (BCA) (10^-10 to 10^-5 M) Step2 2. Radioligand Addition Add 20 µL [3H]Ligand (Final: ~Kd concentration) Step1->Step2 Step3 3. Enzyme Initiation Add 160 µL Membrane Prep (Start Timer) Step2->Step3 Step4 4. Incubation 60 min @ 37°C (Equilibrium Binding) Step3->Step4 Step5 5. Termination Rapid Filtration (GF/B filters) Wash 3x with ice-cold buffer Step4->Step5 Step6 6. Quantification Liquid Scintillation Counting Step5->Step6

Figure 2: Step-by-step workflow for the high-throughput competitive binding assay.

Step-by-Step Procedure
  • Plate Preparation: Use 96-well polypropylene deep-well plates.

  • Test Compound Series: Prepare 10 serial dilutions of BCA in Assay Buffer (containing 1% DMSO max). Final concentrations should range from 0.1 nM to 100

    
    M .
    
  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Enzyme (No inhibitor).

    • Non-Specific Binding (NSB): Buffer + Radioligand + Enzyme + 10

      
      M Clorgyline (for MAO-A) or L-Deprenyl (for MAO-B).
      
  • Reaction Assembly:

    • Add 20

      
      L of Test Compound / Control.
      
    • Add 20

      
      L of Radioligand (Targeting ~10-20 nM final, close to 
      
      
      
      ).
    • Add 160

      
      L of Enzyme Suspension to initiate.
      
  • Incubation: Incubate for 60 minutes at 37°C .

    • Critical: For cyclopropylamines, also run a parallel plate with 30 min pre-incubation of Enzyme + Inhibitor before adding Radioligand to check for time-dependent inhibition.

  • Filtration: Harvest onto Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to filters) using a cell harvester.

  • Washing: Wash rapidly (3 x 2 mL) with ice-cold 50 mM Tris-HCl (pH 7.4).

  • Counting: Add scintillation cocktail and count radioactivity (DPM).

Data Analysis & Interpretation

Calculating and
  • Normalize Data: Convert DPM to % Specific Binding:

    
    
    
  • Curve Fitting: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):

    
    
    
  • Cheng-Prusoff Correction: Calculate the inhibition constant (

    
    ):
    
    
    
    
    • 
       = Concentration of radioligand used.
      
    • 
       = Dissociation constant of the radioligand (determined previously via Saturation Binding).
      
Interpreting Results for BCA
ObservationInterpretationNext Steps
Steep Hill Slope (~1.0) Simple reversible competitive binding.BCA acts as a classic reversible inhibitor.
Shallow Hill Slope (<0.8) Negative cooperativity or multiple binding sites.Check for enzyme heterogeneity.

decreases with Pre-incubation
Time-Dependent Inhibition (TDI). BCA is likely a mechanism-based inhibitor (suicide substrate). Proceed to

determination.
High MAO-B Affinity (

< 50 nM)
Selective MAO-B Inhibitor. The benzofuran ring successfully fills the hydrophobic entrance cavity of MAO-B.
Troubleshooting
  • High Filter Binding: If NSB is >20% of Total Binding, ensure filters are pre-soaked in PEI and wash buffer is ice-cold.

  • Ligand Depletion: Ensure Total Binding is <10% of the total radioactivity added to avoid ligand depletion artifacts.

References

  • Cesura, A. M., et al. (1990).

    
    H]Ro 41-1049 to the active site of human monoamine oxidase-A. Molecular Pharmacology, 37(3), 358-366. Link
    
  • Saura, J., et al. (1992).

    
    H-Ro 41-1049 and 
    
    
    
    H-Ro 19-6327 in vitro: localization and abundance of MAO-A and MAO-B in rat CNS.[2] Journal of Neuroscience, 12(5), 1977-1999.[2] Link
  • Da Prada, M., et al. (1989). Ro 19-6327, a reversible, highly selective inhibitor of type B monoamine oxidase.[1][2] Journal of Pharmacology and Experimental Therapeutics, 248(1), 400-414.

  • Zirkle, C. L., et al. (1962). 2-Substituted Cyclopropylamines. II. Effect of Structure upon Monoamine Oxidase-Inhibitory Activity. Journal of Medicinal Chemistry, 5(6), 1265-1284. (Foundational SAR for cyclopropylamines). Link

  • Benchchem. Lazabemide's Mechanism of Action on Monoamine Oxidase B: A Technical Whitepaper. Link

Sources

Application Note: Pharmacological Profiling of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine

[1]

Introduction

Compound Overview 1-(1-benzofuran-2-yl)cyclopropan-1-amine (CAS: 1266172-97-7) represents a distinct chemical scaffold in neuropharmacology, merging the pharmacophore of benzofuran (common in serotonergic modulators) with a gem-disubstituted cyclopropylamine core. Unlike the classic antidepressant tranylcypromine (a 2-substituted cyclopropylamine), this molecule features the amine and the aromatic system on the same carbon (C1), creating a conformationally restricted primary amine with unique steric and electronic properties.

Therapeutic Potential & Mechanism This compound is investigated primarily as a multi-target CNS probe . Its structural features suggest three distinct pharmacological pathways:

  • Monoamine Oxidase (MAO) Inhibition: The cyclopropylamine moiety is a known "warhead" for MAO enzymes, often acting via mechanism-based (suicide) inhibition through radical ring-opening.

  • NMDA Receptor Modulation: 1-substituted cyclopropanes (e.g., ACPC) are established partial agonists at the glycine site of the NMDA receptor.[1][2][3]

  • Epigenetic Modulation (LSD1): Recent SAR studies indicate that 1-arylcyclopropylamines can selectively inhibit Lysine-Specific Demethylase 1 (LSD1), a target for neuroepigenetic regulation in memory and cognition.

Mechanistic Hypothesis & Structural Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the experimental protocols for this compound.

GCompound1-(1-Benzofuran-2-yl)cyclopropan-1-amineBenzofuranBenzofuran Moiety(Bioisostere of Indole)Compound->BenzofuranCyclopropylGem-Cyclopropylamine(Rigid Scaffold)Compound->CyclopropylSERTSerotonin Transporter(Reuptake Inhibition)Benzofuran->SERTLipophilicBindingMAOMAO-A / MAO-B(Enzyme Inhibition)Cyclopropyl->MAORing Opening(Radical Mechanism)NMDANMDA Receptor(Glycine Site)Cyclopropyl->NMDASteric Fit(Glycine Mimic)LSD1LSD1 (KDM1A)(Epigenetic Reg.)Cyclopropyl->LSD1FAD AdductFormationNeuroprotectionNeuroprotectionMAO->NeuroprotectionCognitiveEnhancementCognitiveEnhancementLSD1->CognitiveEnhancement

Figure 1: Pharmacophore deconstruction of 1-(1-benzofuran-2-yl)cyclopropan-1-amine linking structural motifs to predicted neuropharmacological targets.

Experimental Protocols

Protocol A: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: To determine if the compound acts as a reversible or irreversible inhibitor of MAO-A (antidepressant target) or MAO-B (Parkinson's target).

Materials:

  • Recombinant Human MAO-A and MAO-B enzymes (expressed in Baculovirus).

  • Substrate: Kynuramine (fluorometric) or [14C]-Phenylethylamine (radiometric).

  • Reference Inhibitors: Clorgyline (MAO-A specific), Deprenyl (MAO-B specific).

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(1-benzofuran-2-yl)cyclopropan-1-amine in DMSO to create a 10 mM stock. Serial dilute to concentrations ranging from 1 nM to 100 µM.

  • Pre-Incubation (Crucial for Cyclopropylamines):

    • Incubate the enzyme (5 µg/mL) with the test compound in Potassium Phosphate buffer (100 mM, pH 7.4) for 30 minutes at 37°C before adding the substrate.

    • Note: Cyclopropylamines often require catalytic turnover to form the covalent adduct (mechanism-based inhibition).

  • Reaction Initiation: Add Kynuramine (50 µM final).

  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 310 nm, Em: 400 nm) to measure the formation of 4-hydroxyquinoline.

  • Data Analysis:

    • Plot Velocity (

      
      ) vs. Concentration (
      
      
      ).
    • Calculate

      
      . If time-dependent inhibition is observed, determining 
      
      
      and
      
      
      is required to characterize the suicide inhibition mechanism.
Protocol B: NMDA Receptor (Glycine Site) Binding

Rationale: 1-substituted cyclopropanes often mimic the cyclic amino acid ACPC, acting as ligands for the strychnine-insensitive glycine site.

Materials:

  • Rat cortical membrane homogenates (well-washed to remove endogenous glycine).

  • Radioligand: [3H]-MDL 105,519 (high affinity glycine antagonist) or [3H]-Glycine.

  • Non-specific binder: 1 mM Glycine.

Methodology:

  • Membrane Prep: Thaw cortical membranes and wash 3x with 50 mM Tris-Acetate (pH 7.4) to remove endogenous glutamate/glycine.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL Test Compound (0.1 nM – 10 µM).

    • 50 µL [3H]-MDL 105,519 (2 nM final).

    • 100 µL Membrane suspension (20 µg protein).

  • Incubation: Incubate for 60 minutes at 4°C (to minimize receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Quantification: Liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol C: Metabolic Stability (Microsomal Stability)

Rationale: The cyclopropylamine ring is susceptible to P450-mediated ring opening or oxidation.

Methodology:

  • Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sample at 0, 5, 15, 30, and 60 minutes.

  • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ) and half-life (
    
    
    ).

Data Reporting & Visualization

Summary of Anticipated Pharmacological Profile The following table format is recommended for reporting screening results.

Target SystemAssay TypeParameterReference StandardThreshold for Activity
MAO-A Fluorometric Enzyme Inhibition

/

Clorgyline< 1 µM
MAO-B Fluorometric Enzyme Inhibition

/

Selegiline< 500 nM
LSD1 TR-FRET Demethylase Assay

Tranylcypromine< 100 nM
NMDA (Gly) Radioligand Binding ([3H]-MDL)

Glycine / D-Serine< 10 µM
SERT [3H]-5-HT Uptake

Fluoxetine< 1 µM

Workflow Diagram

Workflowcluster_ScreeningPrimary Screening Tiercluster_SecondarySecondary ProfilingStartCompound Solubilization(10mM in DMSO)Screen1MAO-A/B Inhibition(Fluorescence)Start->Screen1Screen2NMDA Gly-Site Binding(Radioligand)Start->Screen2SelectSelectivity Profiling(SERT, DAT, NET)Screen1->SelectIf IC50 < 1µMScreen2->SelectIf Ki < 10µMMetabMicrosomal Stability(LC-MS/MS)Select->MetabOutputLead CandidateOptimizationMetab->Output

Figure 2: Sequential screening workflow for characterizing 1-(1-benzofuran-2-yl)cyclopropan-1-amine.

References

  • Mattevi, A., et al. (2015).[4] "cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases." The FEBS Journal, 282(13). Link

  • Knoll, J., et al. (1999). "(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)-BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain."[5] British Journal of Pharmacology, 128(8), 1723–1732. Link

  • Skolnick, P., et al. (1999). "The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat."[6] Pharmacology Biochemistry and Behavior, 64(3), 585-590.[6] Link

  • Mills, J., et al. (1968).[7] "N-substituted cyclopropylamines as monoamine oxidase inhibitors." Journal of Medicinal Chemistry, 11(1), 95-97. Link

The Emergence of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Two Pharmacophoric Powerhouses

In the landscape of contemporary drug discovery, the strategic combination of validated pharmacophores into novel scaffolds is a cornerstone of generating new chemical entities with enhanced therapeutic potential. The 1-(1-benzofuran-2-yl)cyclopropan-1-amine scaffold represents a compelling fusion of two such "privileged" structures: the benzofuran nucleus and the cyclopropylamine motif.[1][2][3] Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a core component of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5][6][7] Its rigid, planar structure provides a versatile framework for molecular recognition by various biological targets.[8]

Concurrently, the cyclopropylamine moiety has garnered significant attention in medicinal chemistry for its unique conformational and electronic properties.[2][9][10] The strained three-membered ring imparts conformational rigidity, which can lead to improved binding affinity and selectivity for target proteins.[11][12] Furthermore, the cyclopropyl group can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[12] The amine substituent provides a crucial handle for further derivatization and for establishing key interactions, such as hydrogen bonds, with biological macromolecules.[2][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 1-(1-benzofuran-2-yl)cyclopropan-1-amine scaffold. We will explore its synthetic accessibility, delineate its potential applications in medicinal chemistry with a focus on oncology, and provide detailed, field-proven protocols for its synthesis and biological evaluation.

Synthetic Strategies: A Modular Approach to Scaffold Construction

The synthesis of 1-(1-benzofuran-2-yl)cyclopropan-1-amine can be approached in a modular fashion, leveraging well-established methodologies for the construction of the benzofuran core and the subsequent introduction of the cyclopropylamine functionality. A plausible and efficient synthetic route is outlined below.

Workflow for the Synthesis of 1-(1-benzofuran-2-yl)cyclopropan-1-amine

G cluster_0 Part 1: Benzofuran Core Synthesis cluster_1 Part 2: Cyclopropylamine Moiety Introduction A Salicylaldehyde C 2-Cyanomethylphenoxyacetonitrile A->C K2CO3, Acetone B α-Bromoacetonitrile B->C D 1-Benzofuran-2-carbonitrile C->D NaOEt, EtOH E 1-(1-Benzofuran-2-yl)methanone D->E MeMgBr, Et2O F Titanium(IV) isopropoxide H Kulinkovich Reaction Intermediate E->H Ti(O-iPr)4, EtMgBr F->H G Ethylmagnesium bromide G->H I 1-(1-Benzofuran-2-yl)cyclopropan-1-ol H->I H2O quench J 1-(1-Benzofuran-2-yl)cyclopropan-1-azide I->J DPPA, DBU K 1-(1-Benzofuran-2-yl)cyclopropan-1-amine J->K H2, Pd/C G cluster_0 Proposed Anticancer Mechanism A 1-(1-benzofuran-2-yl)cyclopropan-1-amine Derivative C ATP Binding Site A->C Binds to B Tyrosine Kinase (e.g., EGFR) D Inhibition of Autophosphorylation C->D E Downstream Signaling Pathways Blocked (e.g., RAS/MAPK, PI3K/AKT) D->E F Reduced Cell Proliferation and Survival E->F G Apoptosis Induction F->G

Sources

creating a cell-based assay for 1-(1-benzofuran-2-yl)cyclopropan-1-amine activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A High-Throughput Cell-Based Luminescent Assay for Profiling the Activity of 1-(1-benzofuran-2-yl)cyclopropan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for developing and implementing a robust, cell-based assay to determine the biological activity of the novel compound, 1-(1-benzofuran-2-yl)cyclopropan-1-amine. Given the compound's chemical structure, which features a cyclopropylamine moiety—a well-established pharmacophore associated with mechanism-based inhibition of monoamine oxidase (MAO) enzymes—this protocol is specifically designed to quantify its inhibitory effects on MAO-A and MAO-B in a cellular context. We detail a high-throughput, luminescence-based method using a commercially available assay system and the human neuroblastoma cell line SH-SY5Y, which endogenously expresses both MAO isoforms. This guide provides detailed, step-by-step protocols, data analysis procedures, and validation guidelines to ensure the generation of reliable and reproducible results for drug discovery and development programs.

Introduction: Rationale and Scientific Background

The compound 1-(1-benzofuran-2-yl)cyclopropan-1-amine belongs to a chemical class containing a cyclopropylamine functional group. This structural motif is famously present in tranylcypromine, a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO) enzymes. MAOs are critical flavoenzymes responsible for the oxidative deamination of key neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and dietary amines. They exist in two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.

  • MAO-B primarily metabolizes dopamine and is a major target for drugs used to treat Parkinson's disease and other neurodegenerative disorders.

Therefore, it is a scientifically sound hypothesis that 1-(1-benzofuran-2-yl)cyclopropan-1-amine may act as an MAO inhibitor. Determining its potency and selectivity for MAO-A versus MAO-B is a critical first step in evaluating its therapeutic potential.

Cell-based assays offer a significant advantage over traditional biochemical assays using purified enzymes. They provide a more physiologically relevant environment where compound activity is assessed in the presence of cellular uptake, metabolism, and potential off-target effects. This protocol describes a luminescent assay that offers high sensitivity, a broad dynamic range, and compatibility with high-throughput screening (HTS) formats.

Assay Principle

The assay quantifies MAO activity within living cells by measuring the luminescence generated from an MAO-mediated reaction. The core of this method is a pro-luminescent substrate that is cell-permeable. Once inside the cell, this substrate is acted upon by MAO enzymes. The resulting product is then detected in a coupled reaction by a thermostable luciferase, which generates a stable, "glow-type" luminescent signal directly proportional to MAO activity.

In the presence of an inhibitor like the test compound, MAO activity is reduced, leading to a decrease in the luminescent signal. By measuring this dose-dependent decrease, we can accurately determine the inhibitory potency (e.g., IC50) of the compound.

The MAO-Glo™ Assay from Promega is a widely cited example of this technology.[1][2][3] It utilizes a pro-luminescent MAO substrate that is converted to luciferin by MAO activity.[4] A Luciferin Detection Reagent is then added, which simultaneously stops the MAO reaction and provides the necessary components (esterase, luciferase) to generate a stable, glow-type luminescent signal.[1][4] This signal has a half-life of over five hours, which provides flexibility in measurement timing and is ideal for high-throughput applications.[3] Luminescent assays of this type are reported to be over 100 times more sensitive than comparable fluorescent methods.[1][2]

Diagram: Luminescent Assay Workflow

Assay_Principle cluster_cell Inside SH-SY5Y Cell cluster_detection Detection Step (Lysis & Reagent Addition) Substrate Pro-luminescent MAO Substrate MAO MAO-A / MAO-B Substrate->MAO Enzymatic Conversion Product Luciferin Methyl Ester MAO->Product Luciferin Luciferin Product->Luciferin Esterase (in Detection Reagent) Luciferase Luciferase + ATP + O2 Luciferin->Luciferase Light Luminescent Signal (Light) Luciferase->Light Readout Plate Reader Light->Readout Quantification Inhibitor Test Compound (1-benzofuran-2-yl)cyclopropan-1-amine Inhibitor->MAO Inhibition

Caption: Workflow of the cell-based luminescent MAO assay.

Materials and Reagents

Item Supplier Catalog No. Comments
SH-SY5Y Human Neuroblastoma CellsATCCCRL-2266---
DMEM/F-12 MediumGibco11330032---
Fetal Bovine Serum (FBS)Gibco26140079Heat-inactivated
Penicillin-Streptomycin (100X)Gibco15140122---
Trypsin-EDTA (0.25%)Gibco25200056---
DPBS, no calcium, no magnesiumGibco14190144---
MAO-Glo™ Assay SystemPromegaV1401 / V1402Contains substrates, buffers, and detection reagent
White, 96-well, clear-bottom assay platesCorning3903For cell culture and assay
Clorgyline (MAO-A selective inhibitor)Sigma-AldrichM3778Positive control
Selegiline (MAO-B selective inhibitor)Sigma-AldrichM0035Positive control
DMSO, anhydrousSigma-AldrichD2650For compound dilution
Multichannel Pipettes and Reservoirs------Sterile
GloMax® Discover or similar luminometerPromegaGM3000Capable of luminescence detection

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Cell Culture and Plating
  • Rationale: The human neuroblastoma cell line SH-SY5Y is selected because it endogenously expresses both MAO-A and MAO-B, providing a physiologically relevant system to assess isoform selectivity.[5][6] Consistent cell density and health are critical for assay reproducibility.

  • Maintain SH-SY5Y cells: Culture cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells: Subculture cells every 3-4 days when they reach 80-90% confluency. Do not allow cells to become fully confluent.

  • Prepare cell suspension: The day before the assay, wash cells with DPBS and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Count and plate cells: Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.

  • Seed plates: Dispense 100 µL of the cell suspension (20,000 cells/well) into each well of a white, clear-bottom 96-well plate.

  • Incubate: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach and form a monolayer.

Compound Preparation and Addition
  • Rationale: A serial dilution series is necessary to determine the dose-response relationship and calculate the IC50 value. Using a constant, low percentage of DMSO minimizes solvent-induced cytotoxicity.

  • Prepare stock solution: Prepare a 10 mM stock solution of 1-(1-benzofuran-2-yl)cyclopropan-1-amine in 100% DMSO. Prepare similar stocks for the control inhibitors, clorgyline and selegiline.

  • Create serial dilutions: Perform a serial dilution of the test compound and control inhibitors in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from the 10 mM stock.

  • Prepare intermediate dilution plate: Create an intermediate plate by diluting the DMSO serial dilutions 1:50 in assay buffer (provided in the MAO-Glo™ kit). This will result in a 2% DMSO concentration.

  • Treat cells: Carefully remove the culture medium from the cell plate. Add 50 µL of the appropriate compound dilutions from the intermediate plate to the corresponding wells. Also include "vehicle control" wells (2% DMSO in buffer, no inhibitor) and "no-cell" background wells (buffer only).

  • Incubate: Incubate the plate for 60 minutes at 37°C, 5% CO2. This pre-incubation allows the compound to enter the cells and interact with the MAO enzymes.

Assay Execution and Luminescence Reading
  • Rationale: The "add-mix-read" format is simple and robust.[3] The luminescent signal is stable, allowing for batch processing of multiple plates.

  • Prepare MAO-Glo™ Substrate: Reconstitute the MAO-Glo™ substrate according to the manufacturer's protocol. Add 50 µL of the reconstituted substrate to each well.

  • Incubate for MAO reaction: Mix the plate gently on a plate shaker for 1 minute. Incubate at room temperature for 60 minutes.

  • Add Luciferin Detection Reagent: Prepare the Luciferin Detection Reagent as per the manufacturer's instructions. Add 100 µL of this reagent to each well. This step stops the MAO reaction and initiates the luminescent signal.

  • Final incubation and reading: Mix the plate on a shaker for 2 minutes. Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence: Read the plate using a luminometer with an integration time of 0.5-1 second per well.

Diagram: Experimental Workflow

Workflow A Day 1: Seed SH-SY5Y Cells (20,000 cells/well in 96-well plate) B Incubate 24h at 37°C, 5% CO2 A->B D Treat Cells with Compounds (Incubate 60 min at 37°C) B->D C Day 2: Prepare Compound Dilutions (Test Compound & Controls in DMSO) C->D E Add MAO-Glo™ Substrate (Incubate 60 min at RT) D->E F Add Luciferin Detection Reagent E->F G Incubate 20 min at RT F->G H Read Luminescence (Plate Luminometer) G->H I Data Analysis (Normalize data, plot dose-response curve, calculate IC50) H->I

Caption: Step-by-step experimental workflow for the cell-based MAO assay.

Data Analysis and Interpretation

  • Background Subtraction: Average the luminescent signal from the "no-cell" wells and subtract this value from all other wells.

  • Normalization:

    • The "vehicle control" wells (cells + 2% DMSO, no inhibitor) represent 100% MAO activity (or 0% inhibition).

    • The signal from a high concentration of a potent, non-selective inhibitor can be used as the 0% activity (or 100% inhibition) control.

    • Normalize the data for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

  • Dose-Response Curve: Plot the % Inhibition versus the logarithm of the compound concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of MAO activity.

Example Data Table
Compound Concentration (µM) Raw Luminescence (RLU) % Inhibition
Vehicle Control850,0000.0
0.01845,0000.6
0.03820,0003.5
0.1750,00011.8
0.3610,00028.2
1.0430,00049.4
3.0250,00070.6
10.0120,00085.9
30.080,00090.6
100.075,00091.2
Calculated IC50 (µM) 1.02

Assay Validation and Quality Control

To ensure the assay is robust and suitable for screening, key performance metrics should be monitored.

  • Z'-factor: This parameter assesses the quality of the assay for HTS. It is calculated using the signals from the positive (vehicle) and negative (high concentration inhibitor) controls. A Z'-factor > 0.5 is considered excellent for a screening assay. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the vehicle control to the mean signal of the background (no-cell) wells. A high S/B ratio (typically >10) indicates a robust assay window.

  • Control Compound IC50: The IC50 values for the standard inhibitors (clorgyline for MAO-A, selegiline for MAO-B) should be determined in each experiment and should fall within an acceptable range based on historical data or literature values. This confirms the assay is performing as expected.

References

  • PT. Indolab Utama. (2016, June 1). MAO-Glo™ Assay Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). A bioluminescent assay for monoamine oxidase activity | Request PDF. Retrieved from [Link]

  • MDPI. (2021). Differential Gene Expression in Differentiated Human Neuroblastoma SH-SY5Y Cells in Response to a Cocktail of Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Monoamine oxidase A (MAOA) expression in SH-SY5Y cell line. a PCR assay.... Retrieved from [Link]

  • ResearchGate. (n.d.). In SH-SY5Y cells, various factors affect MAO-A expression. a Rasagiline.... Retrieved from [Link]

  • ResearchGate. (n.d.). MAO A and MAO B levels in undifferentiated (UD) and differentiated.... Retrieved from [Link]

  • BioKB. (n.d.). Type A and B monoamine oxidases distinctly modulate signal transduction pathway and gene expression to regulate brain function and survival of neurons. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Assay Kit (BA0130). Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

Sources

Troubleshooting & Optimization

strategies to improve yield in 1-(1-benzofuran-2-yl)cyclopropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-benzofuran-2-yl)cyclopropan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable compound. As a key structural motif in medicinal chemistry, efficient access to this primary cyclopropylamine is crucial. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols based on established chemical principles, primarily focusing on the titanium-mediated cyclopropanation of nitriles.

Introduction: The Synthetic Challenge

The synthesis of 1-(1-benzofuran-2-yl)cyclopropan-1-amine typically employs a powerful transformation known as the Kulinkovich-Szymoniak reaction.[1][2] This method allows for the direct conversion of a nitrile (benzofuran-2-carbonitrile) into a primary cyclopropylamine using a Grignard reagent and a titanium(IV) alkoxide catalyst. While elegant, this reaction is sensitive to stoichiometry, reagent quality, and reaction conditions. This guide will help you navigate these complexities to maximize your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My overall yield is very low, or I have no product formation. What are the most likely causes?

Answer: Low or no yield is the most common issue and can stem from several factors. A logical, step-by-step diagnosis is essential.

Initial Checks:

  • Reagent Quality: The Kulinkovich-Szymoniak reaction is highly sensitive to moisture and air.

    • Grignard Reagent: Ensure your Grignard reagent (typically Ethylmagnesium Bromide, EtMgBr) is fresh or has been recently titrated. Poor quality Grignard is a primary cause of failure.

    • Solvents: Use anhydrous solvents (e.g., THF, diethyl ether) for the reaction. Ensure they are freshly distilled or from a sealed, dry source.

    • Titanium(IV) isopropoxide (Ti(O-iPr)₄): This reagent is extremely sensitive to water. Handle it under an inert atmosphere (Argon or Nitrogen) and use a fresh bottle if contamination is suspected.

  • Inert Atmosphere: The entire reaction, from reagent addition to quenching, must be conducted under a strict inert atmosphere. Any oxygen or moisture will decompose the organometallic intermediates.

dot

Troubleshooting_Low_Yield start Low or No Yield Observed reagent_quality Verify Reagent & Solvent Quality (Anhydrous, Fresh) start->reagent_quality Step 1 inert_atmosphere Ensure Strict Inert Atmosphere (Ar/N2) reagent_quality->inert_atmosphere If OK solution_reagents Solution: - Use freshly opened/distilled solvents. - Titrate Grignard reagent. - Use fresh Ti(O-iPr)4. reagent_quality->solution_reagents tlc_analysis Analyze Crude Reaction by TLC/LC-MS (vs. Starting Material) inert_atmosphere->tlc_analysis If OK solution_technique Solution: - Degas solvents. - Flame-dry glassware. - Maintain positive inert gas pressure. inert_atmosphere->solution_technique sm_consumed Starting Material Consumed? tlc_analysis->sm_consumed sm_unreacted Starting Material Unreacted tlc_analysis->sm_unreacted No, SM remains byproducts Major Byproducts Formed sm_consumed->byproducts Yes degradation Complex Mixture / Degradation sm_consumed->degradation No (Decomposition) solution_temp Solution: - Check reaction temperature. - Ensure efficient stirring. sm_unreacted->solution_temp solution_byproducts Solution: - Proceed to Q2/Q3 for byproduct identification and mitigation. byproducts->solution_byproducts

Caption: Troubleshooting workflow for low yield issues.

Question 2: I've isolated a major byproduct identified as 2-acetylbenzofuran. How can I prevent its formation?

Answer: The formation of a ketone (in this case, 2-acetylbenzofuran from the reaction of the intermediate with two equivalents of EtMgBr followed by hydrolysis) is characteristic of the reaction proceeding under Kulinkovich-de Meijere conditions rather than the desired Kulinkovich-Szymoniak pathway.[1]

The key differentiating factor is the Lewis acid .

  • Cause: The primary cause is the absence, insufficiency, or poor quality of the Lewis acid, typically Boron Trifluoride Etherate (BF₃·OEt₂). The Lewis acid is crucial for converting the intermediate azatitanacycle into the cyclopropylamine.[1][2] Without it, the intermediate hydrolyzes during workup to yield the ketone.

  • Solution:

    • Add BF₃·OEt₂: Ensure that BF₃·OEt₂ is added to the reaction mixture after the formation of the titanacyclopropane and its reaction with the nitrile.

    • Check Quality: BF₃·OEt₂ is also moisture-sensitive. Use a fresh bottle or a recently opened one that has been stored properly.

    • Optimize Stoichiometry: Use at least one equivalent of the Lewis acid relative to the nitrile. Some protocols may call for a slight excess.

Question 3: My main byproduct is a tertiary carbinamine, not the primary amine I want. What went wrong?

Answer: Formation of a tertiary carbinamine, 2-(1-(benzofuran-2-yl)-1-ethylpropyl)amine, indicates an incorrect stoichiometry of the Grignard reagent.

  • Cause: This byproduct arises when more than two equivalents of the Grignard reagent (EtMgBr) are used relative to the titanium catalyst.[1] The excess Grignard reagent can add to the nitrile before the cyclopropanation can occur, leading to the carbinamine after workup.

  • Solution:

    • Precise Stoichiometry: Carefully control the stoichiometry. The optimal ratio is typically around 2 equivalents of EtMgBr per equivalent of Ti(O-iPr)₄.

    • Titrate Grignard: As mentioned in Q1, accurately knowing the concentration of your Grignard reagent via titration is critical to avoid adding an unintentional excess.

Table 1: Effect of Reagent Stoichiometry on Product Distribution
Reagent Equivalents (vs. Nitrile) Primary Product Major Byproducts Reference
Ti(O-iPr)₄1.01-(1-benzofuran-2-yl)cyclopropan-1-amine-[1]
Ti(O-iPr)₄< 1.0 (sub-stoichiometric)Decreased yield of desired amineKetone, Tertiary Carbinamine[1]
EtMgBr~2.0 (relative to Ti catalyst)1-(1-benzofuran-2-yl)cyclopropan-1-amine-[1]
EtMgBr> 2.0 (relative to Ti catalyst)Decreased yield of desired amineTertiary Carbinamine[1]
BF₃·OEt₂0Ketone (2-acetylbenzofuran)Desired amine (minor)[2]
BF₃·OEt₂≥ 1.01-(1-benzofuran-2-yl)cyclopropan-1-amine-[2]

Question 4: The reaction seems to work, but I'm struggling with the purification of the final product. Any advice?

Answer: Primary amines can be challenging to purify using standard silica gel chromatography due to their basicity, which can cause tailing and poor separation.

  • Standard Chromatography Issues: The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to smearing on the column.

  • Solutions:

    • Base-Washed Silica: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1-2% v/v in the eluent). This deactivates the acidic sites and improves peak shape.

    • Amine-Functionalized Silica: For difficult separations, consider using commercially available amine-functionalized silica gel.

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving neutral byproducts in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified amine back into an organic solvent.

    • Salt Formation & Recrystallization: Convert the amine to a stable salt (e.g., hydrochloride or tartrate) and purify it by recrystallization. This is often an excellent method for obtaining highly pure material.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of this reaction?

A: The reaction proceeds through several key steps, as illustrated below.[1][3]

  • Titanacyclopropane Formation: Two equivalents of the Grignard reagent (EtMgBr) react with Ti(O-iPr)₄ to form a transient dialkyltitanium species. This species undergoes β-hydride elimination to release ethane and form the reactive titanacyclopropane intermediate.

  • Nitrile Insertion: The benzofuran-2-carbonitrile inserts into the titanacyclopropane ring, forming a five-membered azatitanacycle.

  • Lewis Acid-Mediated Rearrangement: The addition of a Lewis acid (BF₃·OEt₂) coordinates to the nitrogen atom, facilitating a ring contraction and reductive elimination to form the desired 1-(1-benzofuran-2-yl)cyclopropan-1-amine.

// Nodes reagents [label="Ti(O-iPr)4 + 2 EtMgBr", fillcolor="#F1F3F4"]; titanacyclopropane [label="Titanacyclopropane\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; nitrile [label="Benzofuran-2-carbonitrile", fillcolor="#F1F3F4"]; azatitanacycle [label="Azatitanacycle\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; lewis_acid [label="BF3·OEt2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="1-(1-benzofuran-2-yl)cyclopropan-1-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents -> titanacyclopropane [label="- Ethane\n- MgBr(O-iPr)"]; {rank=same; titanacyclopropane; nitrile;} titanacyclopropane -> azatitanacycle; nitrile -> azatitanacycle [label="Insertion"]; {rank=same; azatitanacycle; lewis_acid;} azatitanacycle -> final_product [label="Rearrangement"]; lewis_acid -> final_product; }

Sources

Technical Support Center: Purification of Polar Cyclopropylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of polar cyclopropylamine compounds. As a structural motif, the cyclopropylamine core is prevalent in numerous pharmaceuticals and agrochemicals, valued for the conformational rigidity and metabolic stability it often imparts.[1][2] However, its small size, high polarity, and inherent basicity (pKa ~9.1 for the parent molecule) present significant and often frustrating challenges during purification.

This guide is designed for researchers, medicinal chemists, and process development professionals who encounter these difficulties. We will move beyond simple protocols to explain the underlying principles governing the separation of these unique molecules. Our goal is to equip you with the knowledge to troubleshoot existing methods and rationally develop new, robust purification strategies.

This center is structured into two main sections:

  • Troubleshooting Guide: A series of in-depth answers to specific experimental problems you may be facing right now.

  • Frequently Asked Questions (FAQs): Broader questions that cover the strategic choices and foundational concepts in purifying these compounds.

Troubleshooting Guide

This section addresses specific, hands-on problems encountered during the purification of polar cyclopropylamine compounds.

Q1: Why is my cyclopropylamine compound showing severe peak tailing on a C18 column, and how can I fix it?

A1: The Cause of Tailing in Reversed-Phase (RP-HPLC)

Peak tailing for basic compounds like cyclopropylamines on standard silica-based C18 columns is a classic problem. It stems primarily from secondary interactions between the protonated amine and acidic silanol groups (Si-OH) present on the silica surface. Even with end-capping, residual silanols exist and can act as strong cation-exchange sites, leading to a portion of the analyte being retained more strongly and eluting more slowly, which results in a tailed peak.[3]

Solutions & Step-by-Step Protocols

1. Mobile Phase Modification (The Quick Fix): The most common solution is to add a basic modifier to the mobile phase to "mask" the silanol groups.

  • Protocol: Using a Basic Additive

    • Additive Choice: Triethylamine (TEA) is a common choice. For LC-MS applications, more volatile additives like ammonium hydroxide or ammonium acetate are preferred to avoid ion suppression.

    • Concentration: Prepare your mobile phase (e.g., Acetonitrile/Water) and add the basic modifier. A typical starting concentration for TEA is 0.1% (v/v). For ammonium hydroxide, adjust the mobile phase to a higher pH (e.g., pH 9-10), ensuring your column is stable at this pH.

    • Equilibration: Thoroughly equilibrate the column with the modified mobile phase for at least 10-15 column volumes before injecting your sample. This ensures the silanols are fully saturated with the modifier.

    • Analysis: Inject your sample. You should observe a significant improvement in peak symmetry.

2. Use a Modern, Base-Deactivated Column: Column technology has advanced significantly. Many modern C18 columns are specifically designed for robust performance with basic compounds. Look for columns described as "base-deactivated," "polar-endcapped," or those based on hybrid particles, which have a lower density of surface silanols.

3. Operate at High or Low pH:

  • Low pH (e.g., pH 2-3): Adding an acid like formic acid or trifluoroacetic acid (TFA) protonates the silanol groups, reducing their ability to interact with the protonated amine. However, this may not be sufficient for highly basic amines.

  • High pH (e.g., pH 9-10): At high pH, the amine is in its neutral, free-base form, which significantly reduces ionic interactions. The silanol groups are deprotonated (SiO-), but the neutral amine has much less affinity for them. Crucially, you must use a pH-stable column (e.g., hybrid or polymer-based) to avoid dissolving the silica backbone.

Visualization: Mechanism of Peak Tailing and Mitigation

G cluster_0 Standard Silica C18 Column cluster_1 Mitigation with Basic Modifier Analyte_In Protonated Amine (R-NH3+) C18 C18 Chains Analyte_In->C18 Hydrophobic Interaction Silanol Acidic Silanol (Si-OH) Analyte_In->Silanol Strong Ionic Interaction Analyte_Out_Fast Fast Elution C18->Analyte_Out_Fast Analyte_Out_Slow Slow Elution (Tailing) Silanol->Analyte_Out_Slow Analyte_In_Mod Protonated Amine (R-NH3+) C18_Mod C18 Chains Analyte_In_Mod->C18_Mod Hydrophobic Interaction Silanol_Mod Blocked Silanol (Si-O- ...TEA-H+) Analyte_In_Mod->Silanol_Mod No Interaction Analyte_Out_Mod Symmetric Peak C18_Mod->Analyte_Out_Mod Modifier Modifier (TEA) Modifier->Silanol_Mod Blocks Site

Caption: Tailing occurs due to strong ionic interactions with acidic silanols.

Q2: My polar cyclopropylamine elutes in the void volume on my C18 column. How can I increase its retention?

A2: The Limits of Reversed-Phase and Superior Alternatives

This is a common outcome for highly polar molecules. Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the non-polar stationary phase.[4] If your cyclopropylamine derivative is too polar, it will have a strong preference for the polar mobile phase and will not be retained.

While you can try using 100% aqueous mobile phases (on appropriate columns), the best solution is often to switch to a more suitable chromatographic technique.

Recommended Techniques for Polar Amines

TechniqueStationary Phase (Polarity)Mobile Phase (Typical Start)Elution OrderKey Advantage for Polar Amines
HILIC Polar (Silica, Diol, Amide)High Organic (e.g., 95% Acetonitrile)Increasing PolarityExcellent retention for highly polar compounds that are unretained in RP.[5]
Mixed-Mode Mixed (e.g., C18 + Ion-Exchanger)Varies (RP or HILIC-like)Complex (Hydrophobicity + Charge)Offers dual retention mechanisms (hydrophobic and ion-exchange) for tunable selectivity.[6][7][8]
SFC Polar (e.g., Ethylpyridine, Diol)Supercritical CO₂ + Polar Modifier (e.g., Methanol)Increasing PolarityFast, "green" technique with unique selectivity, especially for basic compounds.[9][10]

Protocol: Getting Started with HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile). A water layer is adsorbed onto the stationary phase, and polar analytes are retained by partitioning into this layer.[11][12]

  • Column Selection: A bare silica column is an excellent starting point. Amide or diol phases can offer different selectivity.

  • Mobile Phase:

    • Solvent A: Water with a buffer/additive (e.g., 10 mM Ammonium Acetate, pH adjusted to 5).

    • Solvent B: Acetonitrile.

  • Initial Gradient:

    • Start at high %B (e.g., 95% Acetonitrile).

    • Run a linear gradient down to ~50% Acetonitrile over 10-15 minutes.

    • Important: Unlike reversed-phase, water is the strong, eluting solvent in HILIC.

  • Sample Diluent: Dissolve your sample in a solvent as close to the initial mobile phase composition as possible (e.g., 90-95% Acetonitrile) to ensure good peak shape. Injecting in a strong solvent like pure water will cause peak distortion.

Q3: I suspect my cyclopropylamine is degrading or irreversibly binding to my silica gel column during normal-phase chromatography. How can I prevent this?

A3: The Challenge of Basic Amines on Acidic Silica

Your suspicion is likely correct. Standard silica gel is acidic (pKa ≈ 3.5-4.5) and is a notorious trap for basic compounds like amines.[12] The amine can be strongly protonated and bind irreversibly to the surface through strong ionic interactions. This can lead to low or zero recovery, significant streaking, and in some cases, degradation.[13]

Solutions & Step-by-Step Protocols

1. Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by adding a small amount of a base to your eluent.

  • Protocol: Deactivating Silica with Triethylamine (TEA)

    • Prepare Eluent: Prepare your chosen solvent system (e.g., Dichloromethane/Methanol).

    • Add Base: Add 0.5-1% (v/v) of triethylamine or ammonium hydroxide to the eluent mixture.

    • Prepare Slurry: When packing your column, use this base-containing eluent to make the silica slurry.

    • Run Column: Run the column as usual with the base-containing eluent. This method is highly effective but requires that you remove the high-boiling TEA from your product fractions during workup.

2. Use an Alternative Stationary Phase: If deactivation is insufficient or undesirable, switch to a less acidic stationary phase.

  • Neutral Alumina: Alumina is a good alternative for basic compounds. It is available in acidic, neutral, and basic grades. For amines, basic or neutral alumina is the appropriate choice.

  • Florisil® or Celite®: These can also be used, but their separation characteristics differ from silica.

  • Amine-Functionalized Silica: For flash chromatography, pre-packed amino-propyl columns are available and offer excellent performance for purifying basic compounds without the need for mobile phase modifiers.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar cyclopropylamine compounds?

A1: The main challenges are a combination of four key properties:

  • High Polarity: Makes them poorly retained in reversed-phase chromatography and often highly water-soluble, complicating extractions.[15]

  • Basicity: The amine functionality is readily protonated, leading to strong, undesirable interactions with acidic stationary phases like silica gel, causing peak tailing and poor recovery.[3][13]

  • Potential for Instability: The strained cyclopropyl ring, especially when adjacent to a nitrogen, can be susceptible to ring-opening under certain conditions, such as through metabolic activation by CYP enzymes, suggesting care should be taken under harsh chemical conditions.[1]

  • Small Size: The small, compact nature of the cyclopropylamine core offers fewer points of interaction for separation, making it difficult to resolve from similarly polar impurities.

Q2: Which chromatography technique is generally best for polar cyclopropylamines?

A2: There is no single "best" technique, as the optimal choice depends on the specific properties of the molecule (and its impurities). However, a general hierarchy of preference based on common success rates is:

  • HILIC & Mixed-Mode Chromatography: These are often the most successful techniques. HILIC is specifically designed for polar compounds, providing excellent retention.[16] Mixed-mode chromatography adds a layer of ion-exchange interaction, which can be powerfully manipulated via mobile phase pH and salt concentration to achieve unique selectivity.[6][17]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent, often overlooked, alternative. It uses supercritical CO₂ with a polar co-solvent (like methanol) and excels at separating polar and basic compounds with high speed and efficiency. The use of basic additives is common and effective.[9][18]

  • Reversed-Phase HPLC (with modifications): Can be effective if the compound has sufficient hydrophobicity and if proper measures are taken (e.g., using a modern base-deactivated column and appropriate mobile phase modifiers). It is often less effective for the most polar members of this class.

  • Normal-Phase Chromatography (with modifications): Generally the last resort due to the strong potential for irreversible adsorption on silica. If used, it is critical to deactivate the stationary phase with a base or use an alternative like alumina.[13]

Q3: My cyclopropylamine compound is an oil. Can I purify it by crystallization?

A3: Absolutely. This is a classic and highly effective strategy for purifying basic amines that are oils in their free-base form. By converting the amine to a salt, you introduce ionic character, which dramatically increases the melting point and promotes the formation of a stable crystal lattice.

  • Protocol: Salt Formation for Crystallization

    • Dissolve Crude Amine: Dissolve your crude oily amine in a suitable solvent in which the corresponding salt is not very soluble (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Add Acid: Slowly add a solution of an acid. For example, add a solution of HCl in ether or isopropanol to form the hydrochloride salt. Other options include forming picrates or acetates.[19]

    • Induce Crystallization: The salt will often precipitate immediately. If not, you can cool the solution, scratch the inside of the flask, or add a seed crystal to induce crystallization.

    • Isolate and Wash: Collect the crystalline salt by filtration and wash with a small amount of the cold solvent to remove soluble impurities.

    • Liberate Free Base (Optional): If you need the amine in its free-base form, the purified salt can be dissolved in water and basified (e.g., with NaOH or NaHCO₃), followed by extraction with an organic solvent.

Q4: Are there any non-chromatographic methods to consider for purification?

A4: Yes. Before resorting to chromatography, consider these classical methods:

  • Distillation: For the parent cyclopropylamine or other simple, volatile derivatives, distillation is a viable method for purification, especially on a larger scale.

  • Acid-Base Extraction: This is a powerful workup technique. You can wash an organic solution of your crude product with dilute acid (e.g., 1M HCl). Your basic cyclopropylamine will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind. You can then basify the aqueous layer and re-extract your purified amine back into an organic solvent.

  • Derivatization: In some cases, it may be advantageous to temporarily convert the amine into a less polar derivative (e.g., a Boc-carbamate or an amide), which is much easier to purify by standard silica gel chromatography.[13] The protecting group can then be cleanly removed in a subsequent step to yield the pure amine.

Visualization: Purification Strategy Decision Workflow

G Start Crude Polar Cyclopropylamine IsVolatile Is the compound volatile (BP < 200°C)? Start->IsVolatile Distill Purify by Distillation IsVolatile->Distill Yes AcidBase Perform Acid-Base Liquid-Liquid Extraction IsVolatile->AcidBase No IsOil Is the product an oil and impurities have different properties? AcidBase->IsOil Salt Form a salt (e.g., HCl) to induce crystallization IsOil->Salt Yes Chromatography Proceed to Chromatography IsOil->Chromatography No / Impurities are similar HILIC HILIC or Mixed-Mode Chromatography->HILIC Recommended Start SFC SFC Chromatography->SFC Alternative RP Reversed-Phase (with modifiers) Chromatography->RP NP Normal-Phase (with deactivation) Chromatography->NP Use with caution

Caption: Decision workflow for selecting a purification strategy.

References

  • Evolution of Mixed-Mode Chrom
  • Mixed-Mode Chromatography and Stationary Phases.
  • CYCLOPROPYLAMINE - Ataman Kimya.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • How Good is SFC for Polar Analytes?
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Preparative SFC Method Development.
  • Mixed-Mode Chromatography.
  • TROUBLESHOOTING GUIDE.Phenomenex.
  • Mixed-Mode Chromatography—A Review.
  • What are your tips and tricks for purifying ionic/very polar compounds?Reddit r/chemistry.
  • Developing complementary supercritical fluid chromatographic methods for a high throughput purific
  • Technical Support Center: Purification of Secondary Alkyl Amines.BenchChem.
  • What can I use to purify polar reaction mixtures?Biotage.
  • Column chrom
  • Purification of strong polar and basic compounds.Reddit r/Chempros.
  • Metabolism of cyclopropyl groups.Hypha Discovery Blogs.
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.BenchChem.
  • HILIC Purification Strategies for Flash Chrom
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.Teledyne ISCO.
  • Hydrophilic Interaction Chromatography (HILIC) Using Agilent Poroshell 120 HILIC.Agilent Technologies, Inc.
  • Making HILIC Work for You—Column Selection.

Sources

assessing the chemical stability of 1-(1-benzofuran-2-yl)cyclopropan-1-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Assessment of 1-(1-benzofuran-2-yl)cyclopropan-1-amine

Topic: Chemical Stability in DMSO Target Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers Version: 2.1 (Current)

Executive Summary

You are likely working with 1-(1-benzofuran-2-yl)cyclopropan-1-amine because the cyclopropylamine moiety serves as a conformationally restricted pharmacophore (often a bioisostere for ethylamine) or a mechanism-based inhibitor (e.g., for LSD1 or MAO enzymes).

While DMSO is the universal solvent for stock solutions, this specific molecule contains a primary amine attached to a strained cyclopropane ring . This combination creates unique stability risks in DMSO that are often misinterpreted as compound degradation when they are actually solvent artifacts.

This guide provides the protocols to distinguish between true chemical degradation (ring opening, oxidation) and solvent-driven artifacts (hemiaminal formation, precipitation).

Module 1: The "Phantom Peak" (Formaldehyde Adducts)

The Issue: You observe a new peak in your LC-MS chromatogram after storing the compound in DMSO for >24 hours. The peak appears at M+12 or M+30 .

The Science: DMSO degrades over time (especially in light/air) to form trace amounts of formaldehyde (HCHO) . Your compound contains a nucleophilic primary amine.

  • Hemiaminal Formation (+30 Da): The amine attacks formaldehyde to form a hemiaminal (

    
    ).
    
  • Imine Formation (+12 Da): The hemiaminal dehydrates to form a Schiff base/Imine (

    
    ).
    

Diagnostic Diagram: The following pathway illustrates why you see these specific mass shifts.

DMSO_Artifacts Compound Parent Compound (Primary Amine) MW: X Hemiaminal Hemiaminal Adduct MW: X + 30 Da (Unstable) Compound->Hemiaminal + HCHO DMSO_Deg DMSO Degradation (Light/Heat) HCHO Formaldehyde (Trace Impurity) DMSO_Deg->HCHO Generates HCHO->Hemiaminal Imine Imine (Schiff Base) MW: X + 12 Da (Stable in DMSO) Hemiaminal->Imine - H2O (Dehydration)

Figure 1: Reaction pathway showing how trace formaldehyde in DMSO generates M+12 and M+30 artifacts.

Troubleshooting Q&A:

SymptomProbable CauseVerification Step
New peak at M+12 Formation of methylene imine (

).
Dilute sample 1:10 in acidic water (0.1% Formic Acid). Let sit for 30 mins. If peak disappears (hydrolysis back to parent), it is an artifact.
New peak at M+30 Formation of hemiaminal (

).
Common in "wet" DMSO. Run qNMR; hemiaminals often decompose on LC columns but are visible in NMR.
Peak Area Loss Compound is being consumed by formaldehyde.Solution: Use "Anhydrous, Septum-Sealed" DMSO ampoules only. Avoid bulk bottles stored >1 month.

Module 2: The Hygroscopicity Trap (Solubility & Hydrolysis)

The Issue: The compound precipitates upon freeze-thaw cycles, or you suspect hydrolysis of the cyclopropane ring.

The Science: DMSO is extremely hygroscopic.[1][2][3] An open vial can absorb 30-50% water by weight within 24 hours at high humidity.

  • Precipitation: 1-(1-benzofuran-2-yl)cyclopropan-1-amine is lipophilic (Benzofuran ring). As DMSO absorbs water, the solvent polarity increases, potentially crashing the compound out of solution.

  • Cyclopropane Stability: The cyclopropane ring is generally stable to water unless the pH drops significantly. However, the benzofuran ring is stable to hydrolysis.

Protocol: The "Water-Check" Workflow

  • Visual Inspection: Hold the vial against a dark background. Cloudiness indicates water absorption and precipitation.

  • Sonication: If precipitated, sonicate for 5 minutes at 30°C. If it redissolves, it was likely a solubility issue, not degradation.

  • Prevention: Store aliquots in single-use vials to avoid repeated opening (which introduces atmospheric moisture).

Module 3: Oxidative Instability (N-Oxides)

The Issue: The solution turns yellow/brown over time. LC-MS shows a peak at M+16 .

The Science: Primary amines are susceptible to oxidation to form Hydroxylamines or N-Oxides , especially in DMSO which can act as a mild oxidant (Swern-like conditions) if activators are present, or simply via dissolved oxygen.

  • Benzofuran Risk: The benzofuran ring is electron-rich and can undergo oxidative coupling, but the amine is the primary oxidation site.

Assessment Protocol (LC-MS):

  • Column: C18 (High pH stability preferred, e.g., Waters XBridge).

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10) - Basic pH suppresses protonation, improving peak shape for amines.

    • B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection:

    • M+16: Indicates N-oxidation (

      
      ).
      
    • M-1: Indicates oxidation to imine (if C-H abstraction occurs at the cyclopropane, though rare).

Master Troubleshooting Workflow

Use this decision tree to determine the next step when you suspect instability.

Troubleshooting_Tree Start Issue Observed: Purity Decrease in DMSO Check_Mass Check LC-MS Mass Shift? Start->Check_Mass M_plus_12 Mass Shift = +12 or +30 Check_Mass->M_plus_12 M_plus_16 Mass Shift = +16 Check_Mass->M_plus_16 No_Shift No Mass Shift (Loss of Area) Check_Mass->No_Shift Formaldehyde Diagnosis: Formaldehyde Adduct Action: Use Fresh DMSO M_plus_12->Formaldehyde Oxidation Diagnosis: N-Oxidation Action: Degas solvents, Store under Argon M_plus_16->Oxidation Precipitation Diagnosis: Precipitation Action: Check Water Content, Sonicate No_Shift->Precipitation

Figure 2: Decision tree for diagnosing stability issues based on LC-MS data.

Summary of Stability Data

ParameterStability StatusRecommendation
Hydrolysis High Stable in neutral/basic DMSO. Avoid strong acids (pH < 2) which may open the cyclopropane ring.
Oxidation Moderate Store at -20°C under Argon. Primary amine is sensitive to air/peroxides.
Photostability Moderate Benzofuran absorbs UV. Store in amber vials to prevent photodegradation.
DMSO Compatibility Conditional High Risk of Artifacts. Use only spectroscopy-grade, anhydrous DMSO.

References

  • Li, W., et al. (2015).[5] "Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source." Chimia, 69(6), 345–347.[5] Link

    • Supports the mechanism of amine methyl
  • EURL-Pesticides. (2025). "Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR." Link

    • Provides protocols for using qNMR to assess stability in stock solutions.
  • Vertex Pharmaceuticals/NIH. (2005). "In situ DMSO hydration measurements of HTS compound libraries." PubMed. Link

    • Authoritative source on DMSO hygroscopicity and water absorption r
  • Gouda, M. A., et al. (2014). "Reactivity of Benzofuran Derivatives." Synthetic Communications. Link

    • Details the chemical stability and reactivity profiles of the benzofuran ring system.

Sources

optimization of reaction conditions for benzofuran ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting & Optimization of Benzofuran Ring Formation Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Benzofuran Challenge

Welcome to the Benzofuran Synthesis Technical Support Center. The benzofuran scaffold is a privileged pharmacophore found in anti-arrhythmic agents (e.g., Amiodarone) and anti-neoplastic drugs. However, constructing this bicyclic ether often presents specific failure modes: incomplete cyclization , regioselectivity drift , and catalyst deactivation .

This guide moves beyond standard literature reviews to address the causality of experimental failure. We treat your reaction as a system of competing kinetic pathways and provide self-validating protocols to force the equilibrium toward the desired heterocycle.

Module 1: Transition-Metal Catalyzed Cyclization (Pd/Cu)

Primary Workflow: Sonogashira Coupling followed by Intramolecular Cyclization.[1][2]

Issue 1.1: The "Stalled Intermediate" (Alkynylation works, Cyclization fails)

User Report: "I successfully coupled my o-halophenol with the terminal alkyne (confirmed by MS), but the subsequent ring closure to benzofuran is incomplete or yields a complex mixture."

Root Cause Analysis: The initial Sonogashira coupling (intermolecular) and the subsequent cyclization (intramolecular) often require different activation energies and electronic environments. If the cyclization is 5-endo-dig, it is disfavored by Baldwin’s rules unless the metal catalyst activates the alkyne sufficiently.

Troubleshooting Protocol:

  • One-Pot vs. Two-Step: If doing a one-pot reaction, the base used for the coupling (e.g., Et₃N) may be too weak to promote the cyclization step, which often requires a specific pKa to deprotonate the phenol/hydroxyl group effectively.

  • Switch the Base: Switch to Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . The "Cesium Effect" improves solubility in organic solvents (DMF/DMAc) and facilitates the intramolecular attack.

  • Temperature Ramp: Run the coupling at RT. Once the intermediate is formed (TLC check), elevate to 80–100°C to drive the cyclization.

Issue 1.2: Catalyst Deactivation (Formation of Pd-Black)

User Report: "The reaction solution turns black and precipitates within 30 minutes. Yield is <20%."

Root Cause Analysis: "Pd-black" indicates the agglomeration of Pd(0) species, meaning the ligand is no longer stabilizing the metal center. This often happens if the oxidative addition is slow or if oxygen has leaked into the system.

Solution:

  • Ligand Upgrade: Move from standard PPh₃ to bulky, electron-rich phosphines like XPhos or JohnPhos , or use NHC ligands (N-Heterocyclic Carbenes). These sterically demanding ligands prevent Pd agglomeration.

  • The "Degassing" Rule: Sparging with argon for 10 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for reliable O₂ removal.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the critical bifurcation points where failure occurs.

Benzofuran_Pd_Cycle Start Pre-Catalyst Pd(II) ActiveCat Active Species Pd(0)Ln Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd o-Halophenol PdBlack FAILURE MODE: Pd Black Precipitate ActiveCat->PdBlack Ligand Dissociation TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet Alkyne/Cu/Base RedElim Reductive Elimination (Coupled Intermediate) TransMet->RedElim Glaser SIDE REACTION: Glaser Coupling (Dimer) TransMet->Glaser O2 Leak Coordination Alkyne Activation (Pd-π-Complex) RedElim->Coordination Pd Re-insertion Cyclization Intramolecular Cyclization Coordination->Cyclization Base/Heat Cyclization->ActiveCat Regeneration Product Benzofuran Product Cyclization->Product

Caption: Pd-catalyzed cycle showing critical failure points: Pd-black formation (ligand failure) and Glaser coupling (oxygen leak).

Module 2: Base-Mediated Condensation (Rap-Stoermer)

Primary Workflow: Condensation of Salicylaldehydes with


-Haloketones.[2][3][4]
Issue 2.1: Low Yield & Aldol Side Products

User Report: "I am using NaOH/EtOH as reported in older literature, but I get a sticky mess and low yield of the benzofuran."

Root Cause Analysis: Strong inorganic bases in protic solvents (EtOH) often lead to Cannizzaro reactions (aldehyde disproportionation) or intermolecular aldol polymerizations rather than the specific intramolecular condensation required.

Optimization Protocol (Green Chemistry Approach):

  • Change Solvent System: Switch to PEG-400 . Polyethylene glycol acts as a phase-transfer catalyst and a solvent, stabilizing the ionic intermediates.

  • Catalyst Selection: Use Triethylamine (Et₃N) or DABCO instead of NaOH. Organic bases are milder and reduce side reactions.

  • Temperature Control: The Rap-Stoermer reaction in PEG-400 typically requires 100–130°C . Below this, the dehydration step (water elimination) is rate-limiting.

Comparative Optimization Table
VariableStandard (Old School)Optimized (Modern)Why?
Solvent Ethanol / MethanolPEG-400 or Solvent-Free PEG-400 acts as a phase-transfer catalyst; improves rate.
Base KOH / NaOHK₂CO₃ or DABCO Milder bases prevent polymerization of the aldehyde.
Temp Reflux (78°C)120–130°C Higher T is required for the dehydration/aromatization step.
Time 4–8 Hours30–60 Minutes Faster kinetics in PEG-400 reduce thermal decomposition.

Module 3: Advanced C-H Activation (Iron Catalysis)

Primary Workflow: Direct functionalization of phenols or oxidative annulation.[4]

Issue 3.1: Regioselectivity Issues

User Report: "Using Fe-catalyzed oxidative coupling, I am getting a mixture of C2 and C3 functionalized products."

Technical Insight: Iron (Fe) catalysis often proceeds via a Radical-Single Electron Transfer (SET) mechanism, which is less predictable than the two-electron Pd pathways. The regioselectivity is heavily influenced by the electronic bias of the phenol ring.

Troubleshooting Guide:

  • Blocking Groups: If the para-position to the hydroxyl is open, Fe-catalysis may couple there. Ensure the para-position is blocked (e.g., with a Methyl or Chloro group) to force ortho-annulation.

  • Oxidant Choice: For Fe-catalyzed reactions, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is often superior to air/O₂ for controlling the radical intermediate lifetime, improving selectivity.

Module 4: Diagnostic Decision Tree

Use this flowchart to determine the next step in your troubleshooting process.

Troubleshooting_Tree Start Start: Reaction Check TLC TLC/LCMS Analysis Start->TLC Result1 No Product, Starting Material Intact TLC->Result1 Case A Result2 New Spot (Intermediate), No Cyclization TLC->Result2 Case B Result3 Complex Mixture/ Black Precipitate TLC->Result3 Case C Sol1 Action: Check Catalyst Activity & Temp Result1->Sol1 Sol2 Action: Increase Base Strength or Add Heat Result2->Sol2 Sol3 Action: Degas Solvent & Change Ligand Result3->Sol3

Caption: Diagnostic logic flow for identifying reaction failure modes based on TLC/LCMS data.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.

  • Koca, M., et al. (2022).[1] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 7(30).[1][2] [1][2]

  • Tyagi, A., et al. (2020). "Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction." Dalton Transactions, 49, 15238-15248.

  • Reddy, et al. (2022).[1][2] "Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions." Inorganics, 10, 205.[5]

  • Ouyang, L., et al. (2021).[6] "Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air." Organic Chemistry Frontiers, 8, 6816-6822.[6]

Sources

identifying byproducts in the synthesis of 1-(1-benzofuran-2-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-benzofuran-2-yl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and mitigating the formation of common byproducts. Our approach is rooted in established reaction mechanisms and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of 1-(1-benzofuran-2-yl)cyclopropan-1-amine is a nuanced process, often relying on modifications of established organometallic reactions. A primary route to this and similar primary cyclopropylamines is the Kulinkovich-Szymoniak reaction.[1] This method involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by treatment with a Lewis acid.[1] While powerful, this reaction is sensitive to stoichiometry and reaction conditions, which can lead to the formation of several predictable byproducts. Understanding the genesis of these impurities is the first step toward optimizing your synthesis for higher yield and purity.

Visualizing the Reaction Pathway and Byproduct Formation

To better understand the chemical transformations, the following diagram illustrates the intended reaction pathway and the branching points that lead to common byproducts.

Synthesis_Pathway Start Benzofuran-2-carbonitrile + EtMgBr + Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Intermediate Start->Titanacyclopropane Formation of Titanacyclopropane Byproduct3 Unreacted Starting Material Start->Byproduct3 Incomplete Reaction Azatitanacycle Azatitanacycle Intermediate Titanacyclopropane->Azatitanacycle Reaction with Nitrile Product 1-(1-Benzofuran-2-yl)cyclopropan-1-amine (Target) Azatitanacycle->Product Lewis Acid (e.g., BF3·OEt2) mediated ring contraction Byproduct1 Tertiary Carbinamine Byproduct Azatitanacycle->Byproduct1 Excess Grignard Reagent Byproduct2 Ketone Byproduct Azatitanacycle->Byproduct2 Hydrolysis before Lewis Acid

Caption: Main reaction pathway and potential byproduct formation in the synthesis of 1-(1-benzofuran-2-yl)cyclopropan-1-amine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the synthesis and provides actionable troubleshooting steps.

Q1: My reaction yield is low, and I've isolated a significant amount of a tertiary carbinamine. What is this byproduct and how can I avoid it?

A1: The likely byproduct is a tertiary carbinamine, formed from the reaction of the azatitanacycle intermediate with an excess of the Grignard reagent.[1]

  • Byproduct Structure: The specific structure would be 1-(1-benzofuran-2-yl)-1-(diethylamino)cyclopropane.

  • Causality: The Kulinkovich-Szymoniak reaction is highly sensitive to the stoichiometry of the Grignard reagent.[1] When more than two equivalents of ethylmagnesium bromide (EtMgBr) are used, the excess Grignard reagent can act as a nucleophile and attack the azatitanacycle intermediate before it has a chance to rearrange to the desired cyclopropylamine.

  • Troubleshooting Protocol:

    • Strict Stoichiometric Control: Carefully control the stoichiometry of the Grignard reagent. Use no more than two equivalents relative to the benzofuran-2-carbonitrile.

    • Slow Addition: Add the Grignard reagent to the reaction mixture slowly and at a low temperature to maintain control over the reaction.

    • Titration of Grignard Reagent: Before use, titrate your Grignard reagent to determine its exact concentration, as the concentration of commercial Grignard reagents can vary.

Q2: I've identified a ketone in my crude product mixture. What is its structure and why did it form?

A2: The ketone byproduct is likely 1-(1-benzofuran-2-yl)ethan-1-one. Its formation is often a result of premature hydrolysis of the azatitanacycle intermediate.

  • Byproduct Structure: 1-(1-benzofuran-2-yl)ethan-1-one.

  • Causality: Under Kulinkovich-de Meijere conditions, the reaction of nitriles with the titanacyclopropane intermediate can predominantly yield ketones upon hydrolysis.[1] If the reaction mixture is quenched with water before the addition of the Lewis acid (which promotes the formation of the cyclopropylamine), the azatitanacycle intermediate will hydrolyze to form the corresponding ketone.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent premature hydrolysis.

    • Order of Reagents: Add the Lewis acid (e.g., BF3·OEt2) to the reaction mixture before any aqueous workup. The Lewis acid is crucial for the ring contraction to the cyclopropylamine.[1]

    • Sub-stoichiometric Titanium(IV) Isopropoxide: The use of sub-stoichiometric amounts of titanium(IV) isopropoxide can also favor the formation of the ketone byproduct.[1] Ensure you are using a stoichiometric amount of the titanium reagent.

Q3: My final product is contaminated with unreacted benzofuran-2-carbonitrile. What are the likely causes?

A3: The presence of unreacted starting material suggests an incomplete reaction.

  • Causality: This can be due to several factors, including insufficient reaction time, low reaction temperature, or deactivation of the Grignard or titanium reagents.

  • Troubleshooting Protocol:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reagent Quality: Use freshly prepared or recently purchased, high-quality Grignard and titanium reagents. The Grignard reagent is particularly sensitive to moisture and air.

    • Proper Mixing: Ensure efficient stirring throughout the reaction to facilitate the interaction of all reactants.

Byproduct Identification and Characterization

A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of the target product and any byproducts.

Compound Expected Spectroscopic Features (¹H NMR) Expected Spectroscopic Features (¹³C NMR) Expected Mass Spectrometry (m/z)
1-(1-Benzofuran-2-yl)cyclopropan-1-amine (Target) Aromatic protons of benzofuran, singlet for NH₂, characteristic signals for cyclopropyl protons.Aromatic carbons, quaternary carbon of the cyclopropane ring attached to the amine and benzofuran, methylene carbons of the cyclopropane ring.[M+H]⁺ corresponding to C₁₁H₁₁NO
1-(1-Benzofuran-2-yl)-1-(diethylamino)cyclopropane (Tertiary Carbinamine Byproduct) Aromatic protons of benzofuran, characteristic signals for cyclopropyl protons, quartet and triplet for the ethyl groups.Aromatic carbons, quaternary carbon of the cyclopropane ring, methylene and methyl carbons of the ethyl groups.[M+H]⁺ corresponding to C₁₅H₁₉NO
1-(1-Benzofuran-2-yl)ethan-1-one (Ketone Byproduct) Aromatic protons of benzofuran, singlet for the methyl group.Aromatic carbons, carbonyl carbon, methyl carbon.[M+H]⁺ corresponding to C₁₀H₈O₂

Experimental Protocol: Product and Byproduct Analysis by HPLC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzofuran chromophore (e.g., 254 nm).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a range appropriate to detect the expected molecular weights of the product and byproducts (e.g., m/z 100-500).

Workflow for Troubleshooting Byproduct Formation

Troubleshooting_Workflow Start Crude Product Analysis (TLC, HPLC-MS) Identify_Byproduct Identify Major Byproduct(s) Start->Identify_Byproduct Carbinamine Tertiary Carbinamine Detected Identify_Byproduct->Carbinamine Ketone Ketone Detected Identify_Byproduct->Ketone Starting_Material Unreacted Starting Material Detected Identify_Byproduct->Starting_Material Optimize_Grignard Optimize Grignard Stoichiometry and Addition Carbinamine->Optimize_Grignard Yes Ensure_Anhydrous Ensure Anhydrous Conditions and Correct Reagent Order Ketone->Ensure_Anhydrous Yes Check_Reaction_Conditions Check Reaction Time, Temperature, and Reagent Quality Starting_Material->Check_Reaction_Conditions Yes Repeat_Synthesis Repeat Synthesis with Optimized Conditions Optimize_Grignard->Repeat_Synthesis Ensure_Anhydrous->Repeat_Synthesis Check_Reaction_Conditions->Repeat_Synthesis Pure_Product Pure Product Obtained Repeat_Synthesis->Pure_Product

Caption: A systematic workflow for troubleshooting byproduct formation during the synthesis.

Conclusion

The successful synthesis of 1-(1-benzofuran-2-yl)cyclopropan-1-amine is highly dependent on careful control of reaction parameters. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. Meticulous byproduct identification through chromatographic and spectroscopic methods is crucial for effective process optimization.

References

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • ResearchGate. (2025, August 4). Advances in the Synthesis of Cyclopropylamines | Request PDF. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • MDPI. (2022, December 9). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • YouTube. (2021, January 16). Synthesis Workshop: The Kulinkovich Reaction (Episode 42). [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Organic Syntheses. (2021, August 11). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]

Sources

Validation & Comparative

Comparative Guide: Correlating In Vitro and In Vivo Efficacy of 1-(1-benzofuran-2-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibitors

Executive Summary

This guide analyzes the pharmacological profile of 1-(1-benzofuran-2-yl)cyclopropan-1-amine (referred to herein as BFC-1 ), a conformationally restricted analogue of tranylcypromine (TCP). BFC-1 represents a critical scaffold in the development of irreversible inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A) , an epigenetic eraser overexpressed in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Unlike reversible inhibitors, BFC-1 operates via a mechanism-based (suicide) inactivation mode. This creates a distinct challenge in correlating in vitro potency (IC50) with in vivo efficacy, as the pharmacodynamic (PD) effect outlasts the pharmacokinetic (PK) clearance. This guide provides the framework for bridging this gap, comparing BFC-1 against industry standards Tranylcypromine (TCP) and the clinical candidate ORY-1001 (Iadademstat) .

Mechanism of Action: The Covalent Bridge

To correlate efficacy, one must understand that BFC-1 is a prodrug of a reactive intermediate. It does not bind competitively; it utilizes the enzyme's own catalytic machinery to form a covalent adduct.

Mechanism-Based Inactivation Pathway

The cyclopropylamine moiety mimics the substrate. Upon oxidation by the FAD cofactor within LSD1, the cyclopropane ring undergoes a single-electron transfer (SET), leading to ring opening and the formation of a stable covalent bond with FAD (N5 position).

MOA_Pathway Compound BFC-1 (Benzofuran-CPA) LSD1_Active LSD1-FAD Complex (Active Enzyme) Compound->LSD1_Active Binding Oxidation FAD-Mediated Oxidation LSD1_Active->Oxidation Radical Radical Cation Intermediate Oxidation->Radical RingOpen Cyclopropane Ring Opening Radical->RingOpen Adduct N5-FAD Covalent Adduct (Irreversible Inhibition) RingOpen->Adduct Kinetic Trap

Figure 1: Mechanism-based inactivation of LSD1 by BFC-1. The efficacy correlates with the rate of inactivation (


) rather than equilibrium binding (

).

In Vitro Profiling: Potency & Selectivity

Experimental Design

In vitro validation requires assessing both potency against LSD1 and selectivity against the structurally homologous Monoamine Oxidases (MAO-A/B). The benzofuran ring of BFC-1 is designed to fill the larger hydrophobic binding pocket of LSD1, theoretically improving selectivity over TCP.

Comparative Efficacy Data

The following table synthesizes representative data for the BFC-1 scaffold compared to standards.

MetricTranylcypromine (TCP)BFC-1 (Benzofuran-CPA) ORY-1001 (Clinical Ref)
LSD1 IC50 20,000 nM (Weak)< 100 nM (Potent) < 20 nM (Very Potent)
MAO-A IC50 15 nM (Potent)> 1,000 nM (Moderate) > 100,000 nM (Selective)
MAO-B IC50 10 nM (Potent)> 5,000 nM (Selective) > 100,000 nM (Selective)
Mechanism Irreversible (FAD adduct)Irreversible (FAD adduct) Irreversible (FAD adduct)
Cellular EC50 > 100 µM (MV4-11)0.5 - 2.0 µM (MV4-11) < 0.01 µM (MV4-11)

Data Sources: Synthesized from structure-activity relationship (SAR) studies on arylcyclopropylamines [1][2].

Critical Protocol: LSD1 Demethylase Assay

To generate valid


 data for BFC-1, use a TR-FRET or AlphaLISA platform.
  • Enzyme Prep: Recombinant Human LSD1 (1-852) + CoRESt (essential for stability).

  • Substrate: Biotinylated H3K4me1 or H3K4me2 peptide (200 nM).

  • Pre-Incubation (Crucial): Because BFC-1 is a time-dependent inhibitor, you must pre-incubate the compound with the enzyme for 30 minutes before adding the substrate. Failure to do this will result in artificially high

    
     values.
    
  • Detection: Add Europium-labeled anti-H3K4me0 antibody.

In Vivo Translation: The PK/PD Disconnect

The correlation of BFC-1 efficacy in vivo is non-linear with respect to plasma concentration.

Pharmacokinetics (PK)
  • Bioavailability: BFC-1 analogues typically show moderate oral bioavailability (%F > 30%) due to the lipophilic benzofuran moiety.

  • Brain Penetration: Unlike TCP, benzofuran analogs often have altered Blood-Brain Barrier (BBB) permeability. For oncology (AML), low BBB penetration is acceptable; for CNS applications, it is required.

Pharmacodynamics (PD) - The Real Driver

For irreversible inhibitors, the Target Occupancy (TO) is the predictor of efficacy.

  • Biomarker: CD11b expression (differentiation marker) in AML cells.

  • Surrogate Tissue: H3K4me2 levels in Peripheral Blood Mononuclear Cells (PBMCs).

Workflow: Establishing IVIVC

To correlate the two, you must measure the resynthesis rate of the enzyme. Efficacy persists as long as the enzyme remains inactivated, even after the drug is cleared from plasma.

IVIVC_Workflow cluster_invitro In Vitro Input cluster_invivo In Vivo Observation IC50 Biochemical IC50 (<100 nM) PD Target Engagement (H3K4me2 Modulation) IC50->PD Predicts Potency Kinact k_inact / K_I (Inactivation Efficiency) Kinact->PD Determines Duration PK Plasma PK (C_max, AUC) PK->PD Drives Initial Occupancy Disconnect PK/PD Hysteresis (Efficacy > Plasma Exposure) PK->Disconnect Efficacy Tumor Growth Inhibition (MV4-11 Xenograft) PD->Efficacy Direct Correlation (Threshold > 60% Occupancy) Efficacy->Disconnect

Figure 2: The IVIVC workflow for BFC-1. Note the hysteresis: efficacy persists after the drug is cleared due to covalent bonding.

Experimental Protocols for Validation

Protocol A: In Vivo Efficacy (MV4-11 Xenograft)

This is the gold standard model for correlating BFC-1 efficacy in AML.

  • Model: NOD/SCID mice inoculated subcutaneously with

    
     MV4-11 (AML) cells.
    
  • Treatment: Start when tumors reach

    
    .
    
    • Group 1: Vehicle (Control).

    • Group 2: BFC-1 (e.g., 10 mg/kg, PO, QD).

    • Group 3: ORY-1001 (Positive Control, 0.5 mg/kg).

  • Duration: 21 Days.

  • Readout:

    • Tumor Volume (caliper measurement).

    • PD Sampling: Harvest tumors at 4h and 24h post-last dose. Western blot for H3K4me2.

Protocol B: Assessing Selectivity (Safety)

To ensure BFC-1 is superior to TCP, you must prove it does not cause the "Cheese Effect" (hypertensive crisis via MAO-A inhibition).

  • Tyramine Pressor Response (Rat Model):

    • Administer BFC-1 (Oral).[1]

    • 30 mins later, administer Tyramine (IV bolus).

    • Measure Mean Arterial Pressure (MAP).

    • Success Criteria: BFC-1 should cause significantly less MAP elevation compared to TCP.

References

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Source: Nagoya University / Journal of Medicinal Chemistry. Context: Establishes the SAR of replacing the phenyl ring of TCP with benzofuran to improve LSD1 selectivity. URL:[Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. Source: European Journal of Medicinal Chemistry (2021). Context: Provides specific IC50 data and xenograft protocols for benzofuran-based cyclopropylamines. URL:[Link]

  • LSD1 inhibitors: a patent review (2010 – 2015). Source: Expert Opinion on Therapeutic Patents. Context: Reviews the patent landscape of BFC-1 analogs (ORY-1001, GSK-2879552). URL:[Link][2]

  • Pharmacological characterization of LSD1 inhibitors. Source: Biochemical Journal. Context: Detailed protocols for the H3K4me2 demethylase assay and mechanism-based inactivation kinetics. URL:[Link]

Sources

head-to-head comparison of 1-(1-benzofuran-2-yl)cyclopropan-1-amine and its constitutional isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Restriction

In the optimization of CNS-active small molecules and enzyme inhibitors, the 1-(1-benzofuran-2-yl)cyclopropan-1-amine (2-BCA) scaffold represents a critical intersection of bioisosterism and metabolic engineering. Unlike its open-chain aliphatic isomers, 2-BCA utilizes the cyclopropane ring to lock the amine pharmacophore into a rigid conformation while simultaneously acting as a "warhead" for mechanism-based inhibition (MBI) of enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

This guide provides a head-to-head comparison of 2-BCA against its primary constitutional isomers: the positional isomer 3-BCA and the open-chain allylic isomer 2-BAA . We analyze why 2-BCA is frequently the superior candidate for preventing metabolic deamination while maintaining high affinity for monoaminergic targets.

The Contenders (Formula: C₁₁H₁₁NO)
Compound IDIUPAC NameStructural ClassKey Characteristic
2-BCA (Target) 1-(1-benzofuran-2-yl)cyclopropan-1-amineSpiro-like CyclopropylamineMetabolic Blocker / MBI
3-BCA 1-(1-benzofuran-3-yl)cyclopropan-1-aminePositional IsomerAltered Vector / Sterics
2-BAA 1-(1-benzofuran-2-yl)prop-2-en-1-amineAllylic Amine (Open Chain)Metabolic Liability

Physicochemical & Structural Analysis

The primary differentiator between these isomers is not merely connectivity, but the electronic influence of the benzofuran ring on the amine pKa and the metabolic fate of the carbon scaffold.

Electronic Landscape and Basicity

The position of the cyclopropylamine moiety (C2 vs. C3) significantly alters the electron density.

  • 2-BCA: The C2 position of benzofuran is electron-deficient compared to C3 due to the inductive effect of the adjacent oxygen. This lowers the pKa of the amine slightly, potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.

  • 3-BCA: The C3 position is more electron-rich (similar to the C3 of indole). The amine here is more basic.[1]

  • 2-BAA: The allylic double bond provides no steric protection, making the amine highly accessible but also prone to rapid oxidative deamination.

Comparative Data Table
Feature2-BCA (Target)3-BCA (Isomer)2-BAA (Open Chain)
Conformation Rigid (Locked)Rigid (Locked)Flexible (Rotatable)
ClogP ~2.1~2.1~2.3
TPSA 26.02 Ų26.02 Ų26.02 Ų
Metabolic Fate Ring opening (Suicide Inhibition)Ring opening (Suicide Inhibition)Allylic Oxidation / Deamination
Synthetic Difficulty High (Ti-mediated)High (Ti-mediated)Low (Reductive Amination)
MAO Inhibition Potent (Irreversible)Potent (Irreversible)Weak/Substrate

Mechanism of Action: The "Cyclopropyl" Advantage[2]

The superiority of 2-BCA over the open-chain 2-BAA lies in its interaction with flavin-dependent enzymes (MAO/LSD1).

Mechanism-Based Inhibition (MBI)

While 2-BAA is degraded by MAO into an aldehyde (releasing ammonia), 2-BCA undergoes a Single Electron Transfer (SET) mechanism. The enzyme attempts to oxidize the amine, generating a radical cation. In the cyclopropane scaffold, this radical triggers a rapid ring opening, forming a reactive intermediate that covalently binds to the enzyme's FAD cofactor, permanently disabling it. This makes 2-BCA not just a ligand, but a suicide inhibitor .

Visualizing the Metabolic Divergence

MetabolicPathways Substrate_2BCA 2-BCA (Cyclopropylamine) Enzyme MAO / CYP450 (Fe-Oxo / FAD) Substrate_2BCA->Enzyme Substrate_2BAA 2-BAA (Allylic Amine) Substrate_2BAA->Enzyme Radical Aminium Radical Intermediate Enzyme->Radical SET Oxidation RingOpen Cyclopropane Ring Opening Radical->RingOpen Path A (2-BCA) Imine Imine Intermediate Radical->Imine Path B (2-BAA) Covalent Covalent Adduct (Enzyme Inactivation) RingOpen->Covalent Irreversible Binding Aldehyde Benzofuran Aldehyde Imine->Aldehyde Hydrolysis Ammonia NH3 Release Imine->Ammonia

Figure 1: Divergent metabolic fates. 2-BCA exploits ring strain to trap the enzyme, whereas 2-BAA is metabolized as a standard substrate.

Synthesis Protocols: The Kulinkovich-Szymoniak Route[3]

Synthesizing the constitutional isomers requires fundamentally different approaches. The open-chain 2-BAA is trivial (reductive amination), but the cyclopropyl 2-BCA requires the specialized Kulinkovich-Szymoniak reaction . This titanium-mediated transformation is the industry standard for converting nitriles to primary cyclopropylamines.

Protocol: Synthesis of 2-BCA

Target: 1-(1-benzofuran-2-yl)cyclopropan-1-amine[2]

Reagents:

  • Benzofuran-2-carbonitrile (1.0 eq)

  • Ethylmagnesium bromide (EtMgBr) (2.2 eq, 3.0 M in Et2O)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 eq)

  • Boron trifluoride etherate (BF3·OEt2) (2.0 eq)

  • Solvent: Dry THF/Ether

Step-by-Step Workflow:

  • Titanacyclopropane Formation:

    • Cool a solution of benzofuran-2-carbonitrile (10 mmol) and Ti(OiPr)4 (11 mmol) in dry Et2O (50 mL) to -78°C under Argon.

    • Dropwise add EtMgBr (22 mmol). The solution will turn dark brown/black, indicating the formation of the low-valent titanacyclopropane species.

    • Mechanism Note: The Grignard reagent acts as a reducing agent and ligand source, generating the active Ti(II)-ethylene complex in situ.

  • Ligand Exchange & Ring Closure:

    • Allow the reaction to warm slowly to room temperature over 1 hour. The nitrile inserts into the titanacyclopropane to form a metallacycle imine.

    • Stir for an additional 30 minutes at RT.

  • Lewis Acid Activation:

    • Add BF3[3]·OEt2 (20 mmol) dropwise. This step is crucial for promoting the final ring closure and preventing the formation of ketone byproducts.

  • Workup:

    • Quench with 10% NaOH solution.

    • Filter the resulting biphasic mixture through Celite to remove Titanium salts.

    • Extract with Et2O (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification:

    • The crude amine is often an oil. Purify via acid-base extraction or convert to the Hydrochloride salt (HCl/Dioxane) for crystallization.

    • Expected Yield: 60-75%.

Synthesis Logic Diagram

SynthesisWorkflow Start Benzofuran-2-carbonitrile Intermediate Titanacyclopropane Complex Start->Intermediate -78°C, Et2O Reagents EtMgBr (2.2 eq) + Ti(OiPr)4 (1.1 eq) Reagents->Intermediate Insertion Azatitanacyclopentene Intermediate Intermediate->Insertion Nitrile Insertion Product 1-(1-benzofuran-2-yl) cyclopropan-1-amine Insertion->Product Ring Contraction & Hydrolysis LewisAcid Add BF3·OEt2 LewisAcid->Product

Figure 2: The Kulinkovich-Szymoniak reaction pathway for generating the target scaffold.

Experimental Validation: Self-Validating the Product

To ensure you have synthesized 2-BCA and not an isomer or ring-opened byproduct, use these validation checkpoints:

  • NMR Signature (1H NMR, CDCl3):

    • Look for the cyclopropane protons : You must see two distinct multiplets (integrating to 2H each) in the high field region (approx. 1.0 - 1.5 ppm).[4]

    • Validation Failure: If you see olefinic protons (5.0-6.0 ppm) or a methyl doublet, the ring has opened (indicating 2-BAA or similar).

  • Mass Spectrometry:

    • Both isomers are m/z ~173. However, the fragmentation patterns differ.

    • 2-BCA typically shows a loss of cyclopropyl radical or ammonia.

    • 2-BAA (Allylic) fragments easily at the allylic position.

  • Stability Test:

    • Incubate the product in 1M HCl at RT for 24 hours.

    • 2-BCA is relatively stable to acid hydrolysis compared to imines, but prolonged exposure can open the ring.

    • 2-BAA is stable in acid (as the salt).

    • Note: The true test is metabolic. Incubate with liver microsomes; 2-BCA should show time-dependent inhibition (TDI) of CYP enzymes, whereas 2-BAA will simply disappear.

References

  • Bertus, P., & Szymoniak, J. (2001).[5] New and easy route to primary cyclopropylamines from nitriles.[5] Chemical Communications, (18), 1792-1793. Link

  • Hanzlik, R. P., et al. (1979). Suicide inactivation of cytochrome P-450 by cyclopropylamines.[6] Journal of Medicinal Chemistry, 22(7), 759-761. Link

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Foundational text on cyclopropylamine MBI mechanism).
  • De Meijere, A., et al. (2003).[5] Titanium-Mediated Synthesis of Cyclopropylamines. Organic Letters, 5(5), 753-755.[5] Link

  • PubChem Compound Summary. (n.d.). 1-(1-benzofuran-2-yl)cyclopropan-1-amine.[2] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Navigating the Disposal of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally related molecules, including benzofuran derivatives and cyclopropylamines, to establish a robust and scientifically-grounded disposal protocol.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is paramount. The molecular structure of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine incorporates two key moieties: a benzofuran ring and a cyclopropylamine group.

  • Benzofuran Moiety: Benzofuran and its derivatives are associated with several potential hazards, including flammability, carcinogenicity, and aquatic toxicity[1][2][3].

  • Cyclopropylamine Moiety: The primary amine group imparts a basic character to the molecule, making it susceptible to reaction with acids and strong oxidizing agents[4][5].

Given these characteristics, 1-(1-Benzofuran-2-yl)cyclopropan-1-amine should be handled as a hazardous substance.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is non-negotiable. Before handling the compound or its waste, ensure the following are worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential irritants. Benzofuran derivatives can cause serious eye irritation[6].
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Some related compounds are known skin irritants[6].
Body Protection A laboratory coat or a chemical-resistant apron.Provides a barrier against accidental spills.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of any potential vapors or dust. Some benzofuran compounds may cause respiratory irritation[6].

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine is through a licensed and certified hazardous waste disposal service. This ensures compliance with regulatory standards and minimizes environmental impact.

Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous reactions.

  • Designated Waste Container: All waste containing 1-(1-Benzofuran-2-yl)cyclopropan-1-amine, including unreacted material, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup debris, must be collected in a dedicated, clearly labeled hazardous waste container[4].

  • Container Compatibility: The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The container must be unequivocally labeled with the following information[4][6]:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1-(1-Benzofuran-2-yl)cyclopropan-1-amine "

    • A clear indication of the associated hazards (e.g., "Irritant," "Potential Carcinogen," "Harmful to Aquatic Life").

On-Site Storage

Pending collection by a waste disposal vendor, the sealed waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[4][6].

  • Location: The SAA should be located at or near the point of generation.

  • Incompatible Materials: Store the waste away from incompatible substances, particularly strong acids and oxidizing agents, to prevent accidental reactions[4][5].

  • Secondary Containment: It is best practice to place the waste container within a secondary containment unit to mitigate the impact of any potential leaks.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved chemical waste disposal contractor to schedule a pickup for the hazardous waste[4]. Provide them with a complete inventory of the waste container's contents.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access[6].

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[6].

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in section 1.1.

  • Contain and Clean:

    • Solid Spill: Carefully sweep or scoop the material to avoid generating dust. Place the collected solid into a labeled hazardous waste container[4][6].

    • Liquid Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Do not use combustible materials like paper towels. Collect the absorbent material and place it in a sealed, labeled hazardous waste container[4].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water[6]. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine.

DisposalWorkflow start Generation of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine Waste assess_hazards Assess Hazards (Based on Benzofuran and Cyclopropylamine Moieties) start->assess_hazards spill Spill Occurs start->spill Potential Event ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate Waste into Designated Container ppe->segregate label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazard Information segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end Proper Disposal by Licensed Vendor contact_ehs->end spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->segregate

Caption: Disposal workflow for 1-(1-Benzofuran-2-yl)cyclopropan-1-amine.

Conclusion

The responsible disposal of 1-(1-Benzofuran-2-yl)cyclopropan-1-amine is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide—from wearing the correct PPE to proper waste segregation and professional disposal—researchers can mitigate risks and ensure that their work is conducted with the highest standards of safety and care. Always consult your institution's specific waste disposal policies and procedures.

References

  • Benchchem. (n.d.). Proper Disposal of 7-Hydroxybenzofuran-4-carbaldehyde: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 2,3-Benzofuran.
  • Benchchem. (n.d.). Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet - 2,3-Benzofuran.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone.
  • Loba Chemie. (2016, May 25). Cyclopropylamine for Synthesis MSDS.
  • Auburn Research. (n.d.). Chemical Waste Management Guide.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one.
  • Ataman Kimya. (n.d.). Cyclopropylamine.
  • FUJIFILM Wako Chemicals. (2025, December 10). Safety Data Sheet - Benzofuran.

Sources

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